Product packaging for CADMIUM BORATE(Cat. No.:CAS No. 51222-60-7)

CADMIUM BORATE

Cat. No.: B147894
CAS No.: 51222-60-7
M. Wt: 454.9 g/mol
InChI Key: KSUWPYXSYBTWFG-UHFFFAOYSA-N
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Description

Cadmium Borate is an inorganic compound provided as a white to off-white crystalline powder. It is recognized in research for its unique properties stemming from a structure of BO3 triangles and BO4 tetrahedra, with cadmium ions occupying interstitial sites. This structure contributes to its wide band gap, exceeding 4 eV, making it a good electrical insulator and a potential host for luminescent dopants. A significant area of investigation is its use in thermoluminescent dosimetry for radiation detection. This compound phosphors are particularly noted for their high neutron sensitivity, found to be about ten times that of some commercial thermoluminescent dosimeters, a property attributed to the high neutron absorption cross-section of both its constituent cadmium and boron elements. Its gamma radiation sensitivity is also notable, being approximately twice that of Li2B4O7:Mn. The material's dose response is linear from 0.1 Gy to 100 Gy. Furthermore, its optical properties are of strong scientific interest. Certain crystalline phases of this compound are transparent in the visible and near-UV spectrum and exhibit non-centrosymmetric arrangements that impart nonlinear optical characteristics. When doped with rare-earth ions (e.g., Nd³⁺), it functions as a phosphor, showing promise for applications in near-infrared lasers and other photonic devices. It is critical to note that this product is For Research Use Only. This compound contains toxic cadmium, is hazardous upon ingestion, skin contact, or inhalation, and must be handled with strict personal protective equipment in a well-ventilated laboratory or fume hood. All waste must be treated as hazardous.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2Cd3O6 B147894 CADMIUM BORATE CAS No. 51222-60-7

Properties

IUPAC Name

cadmium(2+);diborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2BO3.3Cd/c2*2-1(3)4;;;/q2*-3;3*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUWPYXSYBTWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].[Cd+2].[Cd+2].[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2Cd3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101099825
Record name Boric acid (H3BO3) cadmium salt (2:3)
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Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51222-60-7, 13701-66-1
Record name Boric acid, cadmium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boric acid, cadmium salt
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Boric acid (H3BO3) cadmium salt (2:3)
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Record name Boric acid, cadmium salt
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Advanced Synthetic Methodologies for Cadmium Borate Materials

Hydrothermal Synthesis Approaches for Crystalline Cadmium Borate (B1201080) Phases

Hydrothermal synthesis is a versatile and effective technique for producing high-purity, crystalline cadmium borate nanostructures. ijmaterials.com This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures, which allows for precise control over the size and shape of the resulting nanostructures. ijmaterials.com

The physical and chemical properties of hydrothermally synthesized this compound are highly dependent on the reaction parameters. The careful manipulation of these parameters is essential for achieving the desired phase purity and crystal morphology. Key parameters include temperature, pressure, reaction time, pH of the solution, and the choice of precursors and additives. For instance, the use of specific structure-directing amines can guide the formation of novel cadmium borophosphate structures, demonstrating the significant role that organic templates can play in determining the final crystal architecture. nih.gov The presence of certain anions, such as chloride ions (Cl-), can also be crucial in the formation of the desired crystalline structures. nih.gov The hydrothermal approach provides a robust framework for managing the rates of nucleation and growth, which is fundamental to controlling the uniformity and characteristics of the final nanoparticles. researchgate.net

ParameterInfluence on SynthesisResearch Finding
Temperature Affects reaction kinetics, solubility of precursors, and crystal growth rate.Higher temperatures can lead to larger crystal sizes and can influence phase selection.
Pressure Influences the boiling point of the solvent and the solubility of reactants.Elevated pressure in the autoclave prevents the boiling of the aqueous solution, allowing for higher reaction temperatures.
pH Determines the chemical species of borate and cadmium ions in the solution.The pH level affects the nucleation and growth mechanism, thereby influencing the final morphology of the particles.
Precursors The choice of cadmium and boron source materials impacts reaction pathways.Common precursors include cadmium nitrate (Cd(NO₃)₂) and boric acid (H₃BO₃).
Additives/Templates Organic molecules or specific ions can direct crystal growth.Structure-directing amines and anions like Cl⁻ have been shown to be integral in forming specific layered or open-framework structures in related cadmium compounds. nih.gov

The formation of this compound crystals via the hydrothermal method follows a complex mechanism involving nucleation and subsequent growth. The process is believed to begin with the slow release of cadmium (Cd²⁺) and borate ions from their precursors in the heated aqueous solution. mdpi.com As the temperature increases within the sealed autoclave, a stable complex, such as one formed between cadmium and a chelating agent if present, may weaken, leading to a controlled release of Cd²⁺ ions. mdpi.com

Solid-State Reaction Techniques for Polycrystalline this compound Compositions

Solid-state reaction, or ceramic method, is a conventional and widely used technique for preparing polycrystalline this compound powders. This method involves the high-temperature reaction of solid precursors to form the desired compound. It is particularly suitable for producing large quantities of material.

The synthesis of phase-pure this compound via solid-state reaction hinges on the precise control of precursor stoichiometry and the thermal treatment profile (calcination). The starting materials, typically high-purity metal oxides and carbonates, must be intimately mixed in exact molar ratios corresponding to the target compound, such as cadmium tetraborate (B1243019) (CdB₄O₇). researchgate.netberkeley.edu

The calcination profile, which includes the heating rate, final temperature, and duration, is critical. The reaction is typically carried out at high temperatures, often just below the melting point of the target compound, to ensure sufficient atomic diffusion and reaction completion without melting. osti.gov For example, polycrystalline samples of CdB₄O₇ have been successfully prepared by solid-state reactions at 850°C. researchgate.net Incongruent melting, where a compound decomposes upon melting, is a key consideration; CdB₄O₇ has been shown to melt incongruently at 976°C, making temperature control paramount to avoid the formation of undesired secondary phases. researchgate.net

ParameterDescriptionExample/Finding
Precursors Starting chemical reagents for the synthesis.High-purity powders such as Cadmium Oxide (CdO), Cadmium Carbonate (CdCO₃), and Boric Acid (H₃BO₃) or Boron Oxide (B₂O₃).
Stoichiometry The precise molar ratio of the precursors.For CdB₄O₇, a 1:2 molar ratio of CdO to B₂O₃ would be required.
Mixing The process of homogenizing the precursor powders.Techniques like ball-milling are used to ensure intimate contact between reactant particles.
Calcination Temp. The peak temperature at which the reaction occurs.CdB₄O₇ has been synthesized at 850°C. researchgate.net
Calcination Time The duration the sample is held at the peak temperature.Sufficient time is needed for the reaction to go to completion, often requiring several hours.

The atmosphere in which the calcination is conducted can significantly influence the outcome of the solid-state synthesis. The ambient gases can control the local chemical compositions of the reaction intermediates and the final product. nih.gov While specific studies on the atmospheric influence on this compound are not extensively detailed, general principles of solid-state chemistry apply. An inert atmosphere (e.g., nitrogen or argon) can be used to prevent unwanted oxidation or side reactions. Conversely, an oxidizing atmosphere (e.g., air or oxygen) may be necessary to maintain the desired oxidation states of the constituent elements. The choice of atmosphere is crucial for controlling potential volatility of components like cadmium oxide at high temperatures and ensuring the formation of the stoichiometric, phase-pure this compound.

Flux Growth Techniques for this compound Single Crystals

The flux growth method is a high-temperature solution growth technique used to produce large, high-quality single crystals, which are essential for characterizing the anisotropic physical properties of a material. frontiersin.org This method is particularly advantageous for materials like this compound that may melt incongruently or have very high melting points, precluding growth from a pure melt. researchgate.netmdpi.com The technique involves dissolving the constituent components of this compound in a suitable solvent, known as a flux, at high temperatures. wikipedia.org The subsequent slow cooling of the saturated solution allows for the precipitation and growth of single crystals. wikipedia.org

A suitable flux should have a low melting point, be a good solvent for the cadmium and boron precursors, have a large temperature difference between its melting and boiling points, and be easily separable from the grown crystals. ucsb.edu For borate compounds, fluxes based on B₂O₃, Li₂O-B₂O₃, or Bi₂O₃-B₂O₃ have proven effective. mdpi.com For instance, a Bi₂O₃-3B₂O₃ solvent, which has a low melting temperature of 708°C and good solubility for borates, is a potential candidate for growing this compound crystals. mdpi.com After the growth process, the solidified flux can be removed mechanically or by chemical etching with a solvent that dissolves the flux but not the desired crystal. wikipedia.orgucla.edu

Technique AspectDescriptionRelevance to this compound
Principle Dissolving reactants in a molten solvent (flux) and slowly cooling to induce crystallization. wikipedia.orgIdeal for CdB₄O₇, which melts incongruently, preventing melt growth techniques. researchgate.net
Flux Selection The flux must dissolve precursors without reacting to form stable competing compounds. ucsb.eduBorate-based systems like Bi₂O₃-B₂O₃ are effective for growing other metal borates and are suitable candidates. mdpi.com Metallic fluxes like Pb or even a Cd self-flux could also be explored. frontiersin.org
Crucible Material The container must be stable and non-reactive with the molten flux. wikipedia.orgPlatinum or alumina crucibles are commonly used for growing oxide crystals. wikipedia.org
Growth Procedure Heating to form a homogenous solution, followed by a programmed slow cooling to allow for crystal precipitation. wikipedia.orgA typical process would involve soaking at a high temperature (e.g., 1000-1200°C) followed by cooling at a rate of 1-5°C per hour.
Crystal Separation Isolating the grown crystals from the solidified flux.Methods include decanting the remaining liquid flux, or chemically dissolving the solid flux matrix using acids or bases. wikipedia.orgucla.edu

Selection and Optimization of Flux Systems for Enhanced Crystal Growth

The flux growth method is a powerful technique for synthesizing large, high-quality single crystals of materials that melt incongruently or at very high temperatures. mdpi.com The flux acts as a high-temperature solvent, dissolving the constituent oxides (e.g., Cadmium Oxide and Boron Oxide) and allowing the desired this compound phase to crystallize upon slow cooling. wikipedia.orgmrs-j.org

The selection of an appropriate flux system is critical for the successful growth of this compound crystals. An ideal flux should exhibit several key characteristics:

High solubility for the solute materials (Cadmium and Boron oxides).

Low melting point to allow for crystal growth at temperatures significantly below the melting point of the this compound. rsc.org

Low viscosity to facilitate the transport of nutrients to the growing crystal interface.

Low volatility at the growth temperature to maintain a stable chemical environment. rsc.org

Chemical inertness with respect to the crucible material (commonly platinum) and the growing crystal. wikipedia.org

Ease of separation from the grown crystals. rsc.org

For borate crystals, various flux systems have been successfully employed, and these provide a basis for selecting suitable systems for cadmium borates. Common fluxes for borate growth include alkali and alkaline-earth borates, lead oxide (PbO), lead fluoride (PbF₂), and bismuth oxide (Bi₂O₃). mdpi.com For instance, a Bi₂O₃-B₂O₃ mixture has been effectively used as a solvent for growing other calcite-type borates, leveraging its low melting temperature and good solubility for borate compounds. mdpi.com

Optimization of the flux system involves systematically varying the composition of the flux and the ratio of the solute to the flux. This process is often guided by the study of phase diagrams to identify the primary crystallization field of the desired this compound phase. The goal is to find a compositional range where the target this compound is the only stable solid phase crystallizing from the melt over a specific temperature range. The ratio of solute to flux is a critical parameter; too little flux may result in incomplete dissolution and spontaneous nucleation of secondary phases, while too much flux can lead to the formation of glass due to the high viscosity of components like B₂O₃. mdpi.com The temperature profile, including the soaking temperature, soaking time, and cooling rate, must also be carefully optimized to control nucleation and growth. mrs-j.org

Flux System Component Role and Considerations for Optimization
Primary Flux (e.g., Bi₂O₃, PbO) Main solvent component. Optimization involves selecting a material with a low melting point and high solubility for cadmium and boron oxides. The ratio to other flux components and the solute is critical.
Viscosity Modifier (e.g., B₂O₃) Can be a component of the desired product but also acts to modify the viscosity of the melt. The concentration needs to be optimized to ensure adequate mass transport without promoting glass formation. mdpi.com
Volatility Suppressant (e.g., PbF₂) Can be added to lower the melting point of the flux system and suppress the volatility of other components like PbO.
Solute (CdO, B₂O₃) The precursors for the this compound crystal. The concentration in the flux determines the saturation temperature and must be optimized to control the nucleation density. rsc.org

Growth Kinetics and Crystal Defect Control in Flux-Grown Cadmium Borates

The kinetics of crystal growth from a flux solution significantly influences the size, morphology, and quality of the resulting this compound crystals. The growth rate is primarily governed by the degree of supersaturation, the temperature, and the transport of constituent ions from the bulk solution to the crystal surface. nih.gov A slow cooling rate is generally employed to maintain a low level of supersaturation, which favors the growth of a few large crystals over the nucleation of many small ones. nih.gov This controlled, slow growth allows sufficient time for the atoms to arrange themselves into a well-ordered crystal lattice, thereby minimizing the formation of structural defects. nih.gov

Controlling crystal defects is paramount for applications that rely on the optical or electronic properties of this compound. Common defects in flux-grown crystals include inclusions of the flux material, vacancies, dislocations, and twinning.

Strategies for Crystal Defect Control:

Flux Inclusions: These are pockets of solidified flux trapped within the crystal. They can be minimized by maintaining a slow and stable growth rate, which allows the growing crystal interface to reject the flux molecules effectively. wikipedia.org A flux with low viscosity also aids in preventing inclusions. After growth, any remaining surface flux can often be removed by dissolving it in a suitable solvent, such as dilute nitric acid. mdpi.com

Stoichiometry and Vacancies: The composition of the flux and the growth atmosphere can influence the stoichiometry of the grown crystal. For example, the volatility of components like CdO at high temperatures can lead to cadmium vacancies. Using a sealed crucible or an appropriate atmosphere can help to control the stoichiometry and reduce vacancy-related defects.

Dislocations and Grain Boundaries: Spontaneous nucleation can lead to the formation of multiple crystallites that can merge and form grain boundaries. To minimize this, the number of nucleation sites can be controlled by carefully managing the supersaturation level. A very slow cooling rate at the initial stage of crystallization is crucial. Using a seed crystal can provide a single nucleation site, promoting the growth of a large, single crystal.

Impurity Incorporation: The purity of the starting materials (both the solute and the flux components) is critical. Impurities present in the melt can be incorporated into the crystal lattice, leading to point defects that can alter the material's properties. Using high-purity precursors is therefore essential.

The quality of the grown crystals can be assessed using techniques such as X-ray diffraction (XRD) and X-ray rocking curve analysis, which provide information on the crystallinity and the presence of defects. mrs-j.org A narrow rocking curve peak is indicative of a high-quality crystal with few defects. mrs-j.org

Parameter Influence on Growth Kinetics and Defects Control Strategy
Cooling Rate A slower rate reduces supersaturation, leading to slower growth kinetics and fewer defects like inclusions and dislocations. nih.gov Programmed furnace with precise temperature control, typically in the range of 1-5 °C/hour. mdpi.com
Temperature Gradient Can be used to control mass transport. A stable and uniform temperature distribution across the melt minimizes stress and defect formation. Design of the furnace and crucible setup to ensure a homogeneous thermal environment.
Flux Viscosity High viscosity impedes ionic diffusion, slowing growth kinetics and increasing the likelihood of flux inclusions. Selection of low-viscosity flux components and optimization of the flux composition.
Purity of Raw Materials Impurities can act as nucleation sites, leading to polycrystalline growth, or be incorporated as point defects. Use of high-purity (e.g., 99.99% or higher) starting materials for both solute and flux.
Crucible Material Reaction with the crucible can introduce impurities into the melt. Selection of an inert crucible material, such as platinum, for oxide fluxes. wikipedia.org

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) for this compound Thin Films

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) are versatile techniques for the synthesis of thin films. researchgate.net These methods are particularly valuable for applications in electronics and optics where thin, uniform layers of material are required.

PVD involves the generation of a vapor of the material to be deposited through physical means, such as thermal evaporation or sputtering, which then condenses on a substrate. researchgate.net For this compound, reactive magnetron co-sputtering, a PVD technique, has been used to synthesize nanostructures. ijmaterials.com This method utilizes cadmium and boron targets that are sputtered in a reactive atmosphere containing oxygen. ijmaterials.com

CVD involves the reaction or decomposition of volatile precursor compounds on a heated substrate to form a solid film. diva-portal.org The choice of precursors and deposition conditions is critical in determining the film's properties.

Precursor Chemistry and Substrate Interactions in Thin Film Deposition

The success of CVD for depositing this compound thin films is highly dependent on the availability of suitable precursors. An ideal precursor should have the following properties:

Volatility: The precursor must be sufficiently volatile to be transported in the gas phase to the substrate at a reasonable rate. researchgate.net

Thermal Stability: It should be stable enough to be vaporized without premature decomposition but should decompose cleanly on the heated substrate. researchgate.net

Reactivity: The precursor should react on the substrate surface to form the desired this compound phase.

Purity: High purity is essential to avoid the incorporation of contaminants into the film. sigmaaldrich.com

Byproducts: The reaction byproducts should be volatile and easily removed from the reaction chamber. researchgate.net

For multi-component materials like this compound, either a single-source precursor containing both cadmium and boron in the desired stoichiometry or multiple precursors for each element can be used. wikipedia.org Metal-organic compounds are often used as precursors in a process known as Metal-Organic Chemical Vapor Deposition (MOCVD). wikipedia.org Examples of potential precursor classes include metal β-diketonates, metal alkoxides, and metal alkyls. wikipedia.orgsigmaaldrich.com The specific chemistry of precursors for this compound CVD is not widely reported, but knowledge from related material systems can be applied.

Substrate interactions play a crucial role in the initial stages of film growth, influencing nucleation, adhesion, and film orientation. nih.gov The substrate material should be chemically stable at the deposition temperature and should ideally have a crystal lattice that is compatible with that of this compound to promote epitaxial or textured growth if desired. The surface energy of the substrate affects the adhesion and nucleation density of the deposited film. nih.gov The interaction between the precursor molecules and the substrate surface can also influence the decomposition pathway and the resulting film composition.

Influence of Deposition Conditions on Film Structure and Composition

The structural and compositional properties of this compound thin films are strongly influenced by the deposition parameters in both PVD and CVD processes. Key parameters include substrate temperature, precursor flow rates (in CVD) or sputtering power (in PVD), chamber pressure, and the composition of the reactive gas atmosphere. ijmaterials.comutwente.nl

In the PVD synthesis of this compound nanostructures by reactive magnetron co-sputtering, the gas mixing ratio (e.g., Ar/O₂) and the deposition time have been shown to be critical in controlling the growth of specific crystal planes. ijmaterials.com By tuning these parameters, it is possible to control the stoichiometry and structural purity of the resulting material. ijmaterials.com

Key Deposition Parameters and Their Effects:

Substrate Temperature: This is one of the most critical parameters. It affects the surface mobility of the adsorbed atoms, the precursor decomposition rate (in CVD), and the crystallinity of the film. espublisher.com Higher temperatures generally lead to increased crystallinity and larger grain sizes but can also lead to the undesirable evaporation of volatile components like cadmium.

Chamber Pressure: The pressure in the deposition chamber influences the mean free path of the vapor species and the nature of the gas flow. nih.gov In PVD, it affects the sputtering rate and the energy of the sputtered atoms arriving at the substrate.

Reactive Gas Partial Pressure: In reactive deposition processes, the partial pressure of the reactive gas (e.g., oxygen) is crucial for achieving the correct stoichiometry. An insufficient supply of oxygen can lead to the formation of sub-oxides or metallic phases, while an excess can alter the growth kinetics.

Deposition Rate: The rate at which the film grows affects the film's microstructure. mdpi.com A high deposition rate can lead to the formation of amorphous or fine-grained films with a higher defect density, while a lower rate allows more time for atoms to arrange into a crystalline structure. mdpi.com

Deposition Parameter Influence on Film Properties Typical Range/Consideration
Substrate Temperature Affects crystallinity, grain size, surface morphology, and adhesion. espublisher.com Varies widely depending on the specific process and precursors; typically in the range of 100-600 °C. jmst.org
Precursor/Target Purity Determines the purity of the deposited film. High purity (≥99.9%) is generally required. sigmaaldrich.com
Chamber Pressure Influences deposition rate, film density, and uniformity. nih.gov Typically in the range of mTorr to several Torr for CVD and PVD.
Gas Flow Rates/Mixing Ratio Controls the supply of precursors and reactive gases, affecting stoichiometry and growth rate. ijmaterials.com Optimized based on the specific reaction chemistry and reactor geometry.

Sol-Gel and Wet Chemical Routes for Amorphous and Nanostructured Cadmium Borates

The sol-gel process is a versatile wet-chemical method for synthesizing a wide range of materials, including glasses, ceramics, and nanostructured powders, at relatively low temperatures. wikipedia.org This technique offers excellent control over the purity, homogeneity, and morphology of the final product. csic.es For this compound, the sol-gel route can be employed to produce amorphous materials or crystalline nanostructures after a subsequent heat treatment. ijmaterials.com

The process typically involves the hydrolysis and condensation of molecular precursors, such as metal alkoxides or metal salts, in a solvent to form a "sol" – a colloidal suspension of solid particles in a liquid. wikipedia.org As the reactions proceed, these particles link together to form a three-dimensional network that spans the entire volume of the liquid, resulting in a "gel". nih.gov

Gelation and Aging Processes in Sol-Gel Derived this compound Systems

The formation of a this compound gel involves the development of a continuous network of Cd-O-B linkages. The process can be initiated using precursors like a cadmium salt (e.g., cadmium nitrate or cadmium acetate) and a boron alkoxide (e.g., trimethyl borate or triethyl borate) or boric acid. jim.org.cn

The fundamental chemical reactions in a typical sol-gel process are:

Hydrolysis: The metal alkoxide precursor reacts with water, replacing alkoxide groups (-OR) with hydroxyl groups (-OH).

Condensation: The hydroxylated precursors react with each other to form M-O-M (in this case, Cd-O-Cd, B-O-B, or Cd-O-B) bridges, releasing water or alcohol as a byproduct. This polycondensation process leads to the growth of the network.

The transition from a sol to a gel, known as the gelation point , is marked by a significant increase in the viscosity of the solution as the interconnected network becomes extensive. mdpi.com The kinetics of gelation can be controlled by several factors, including the pH of the solution, the water-to-precursor ratio, the temperature, and the concentration of the precursors.

Following gelation, the wet gel is typically subjected to an aging process. During aging, the gel is left in its mother liquor for a period of time (from hours to days). wikipedia.orgresearchgate.net This stage is crucial for strengthening the gel network and influencing the properties of the final dried material. The primary processes that occur during aging are:

Polycondensation: Condensation reactions continue within the gel network, leading to the formation of more cross-links and an increase in the network's stiffness.

Syneresis: The gel network contracts, expelling the pore liquid. This shrinkage is a result of the formation of new bonds within the network.

Coarsening (Ostwald Ripening): Smaller particles or more soluble parts of the network dissolve and redeposit onto larger particles or less soluble regions. This process can alter the pore structure and the surface area of the gel.

The duration of the aging process has a significant impact on the final properties of the material. A proper aging time is necessary to allow for the completion of the chemical reactions and the homogenization of the gel structure. mdpi.com After aging, the gel is dried to remove the solvent, which can result in a xerogel (if dried under ambient pressure) or an aerogel (if dried under supercritical conditions). A final calcination step at elevated temperatures is often required to remove residual organics and crystallize the amorphous gel into the desired this compound phase.

Process Stage Key Events Controlling Factors
Sol Formation Hydrolysis and initial condensation of precursors. Precursor type, solvent, water/precursor ratio, pH, catalyst.
Gelation Formation of a continuous 3D network; significant increase in viscosity. mdpi.com Precursor concentration, temperature, pH.
Aging Strengthening of the gel network through continued condensation, syneresis, and coarsening. wikipedia.orgresearchgate.net Time, temperature, solvent in which aging occurs. mdpi.com
Drying Removal of the pore liquid to form a solid material (xerogel or aerogel). Method of drying (e.g., thermal, supercritical).
Calcination Removal of residual organic groups and crystallization of the amorphous gel. Temperature, heating rate, atmosphere.

Synthesis of this compound Nanoparticles and Nanorods

The fabrication of this compound nanomaterials with controlled morphology, size, and crystallinity is paramount to harnessing their unique properties. Various advanced synthetic techniques have been developed to achieve these goals, with each method offering distinct advantages.

Nanoparticles:

Several methods have proven effective for the synthesis of this compound nanoparticles. The co-precipitation method is a widely utilized technique due to its relative simplicity and scalability. In a typical synthesis, aqueous solutions of a cadmium salt (e.g., cadmium nitrate) and a borate source (e.g., boric acid or sodium borate) are mixed under controlled pH and temperature conditions. The resulting precipitate is then washed, dried, and often calcined to obtain the desired crystalline phase of this compound. For instance, Co²⁺-doped this compound nanopowder has been successfully synthesized using a precipitation method, where the dopant ions are introduced into the reaction mixture to substitute Cd²⁺ sites, forming a substitutional solid solution. mpie.dequora.com

Sol-gel synthesis offers another versatile route to produce this compound nanoparticles with high purity and homogeneity. This method involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides or salts, to form a sol which is then converted into a gel. Subsequent drying and heat treatment of the gel yield the final nanoparticle product. The sol-gel process allows for excellent control over the stoichiometry and microstructure of the resulting material. ijmaterials.com

Hydrothermal and solvothermal methods are also employed for the synthesis of crystalline this compound nanoparticles. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. These conditions facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined nanocrystals. The hydrothermal method, in particular, is recognized for its ability to produce high-purity nanostructures with tailored sizes and shapes by controlling parameters like reaction time, temperature, and precursor concentration. ijmaterials.com

Reactive magnetron co-sputtering represents a physical vapor deposition technique capable of producing highly pure this compound nanostructures. This method involves the simultaneous sputtering of cadmium and boron targets in a reactive atmosphere containing oxygen. By carefully controlling the sputtering parameters, such as gas flow rates and power, stoichiometric this compound thin films can be deposited, from which nanoparticles can be subsequently extracted. ijmaterials.com

Synthesis MethodPrecursorsKey Advantages
Co-precipitationCadmium salts (e.g., Cd(NO₃)₂), Borate source (e.g., H₃BO₃, Na₂B₄O₇)Simplicity, Scalability, Facile doping
Sol-GelMetal alkoxides or saltsHigh purity, Homogeneity, Good stoichiometric control
Hydrothermal/SolvothermalCadmium salts, Borate source, Water or organic solventHigh crystallinity, Control over size and shape
Reactive Magnetron Co-sputteringCadmium and Boron targets, Reactive oxygen atmosphereHigh purity, Stoichiometric control

Nanorods:

While the synthesis of this compound nanoparticles is well-documented, the fabrication of one-dimensional nanorods presents a greater synthetic challenge. However, established methodologies for nanorod synthesis of other materials can be adapted for this compound.

Template-assisted synthesis is a versatile approach for fabricating nanorods with controlled dimensions. This method utilizes porous membranes, such as anodic aluminum oxide (AAO) templates, as scaffolds. The pores of the template are filled with a precursor solution of this compound, followed by a chemical conversion or deposition process. After the desired material is formed within the pores, the template is selectively removed, leaving behind an array of nanorods.

Hydrothermal and solvothermal methods can also be tailored to promote anisotropic growth, leading to the formation of nanorods. By carefully selecting solvents, capping agents, and reaction parameters, the crystal growth can be directed along a specific crystallographic axis. For instance, the use of structure-directing agents in a hydrothermal process can preferentially adsorb onto certain crystal faces, inhibiting growth in those directions and promoting elongation along a single axis to form nanorods.

The flux growth method offers another potential route for synthesizing this compound nanorods. This technique involves dissolving the constituent oxides (cadmium oxide and boron trioxide) in a molten salt (the flux) at high temperatures. Upon slow cooling, the solubility of the this compound decreases, leading to the crystallization of the desired phase. By controlling the cooling rate and the composition of the flux, the growth of elongated, rod-like crystals can be favored.

Doping Strategies and Impurity Incorporation during this compound Synthesis

The intentional introduction of dopants and the presence of unintentional impurities can significantly influence the electronic and optical properties of this compound. Understanding and controlling these factors are crucial for optimizing material performance.

Intentional Doping for Modulated Electronic and Optical Responses

The introduction of specific dopant ions into the this compound host lattice is a powerful strategy to tailor its physical properties. This is often achieved by adding a salt of the desired dopant to the precursor mixture during synthesis.

Lanthanide Doping for Luminescence:

The incorporation of lanthanide ions (e.g., Nd³⁺, Sm³⁺, Eu³⁺, Tb³⁺) into this compound glasses and crystals can induce strong luminescence. These ions possess characteristic f-f electronic transitions that lead to sharp emission peaks in the visible and near-infrared regions. For example, Nd³⁺-doped cadmium lead borate glasses exhibit distinct optical absorption bands and their optical band gap can be tuned by varying the dopant concentration. The luminescent properties of these materials make them promising candidates for applications in solid-state lighting, displays, and optical fibers.

Transition Metal Doping for Modified Optical and Magnetic Properties:

Doping with transition metal ions (e.g., Co²⁺, Cu²⁺, Mn²⁺) can also significantly alter the properties of this compound. These ions can introduce localized d-d electronic transitions, leading to characteristic colors and modified optical absorption spectra. For instance, the doping of Co²⁺ into this compound nanopowder results in a material with potential for yellowish-green light emission. mpie.dequora.com Furthermore, the incorporation of magnetic ions can impart magnetic properties to the otherwise non-magnetic this compound, opening up possibilities for applications in spintronics.

Dopant TypeExample IonsEffect on PropertiesPotential Applications
LanthanidesNd³⁺, Sm³⁺, Eu³⁺, Tb³⁺Strong, sharp luminescenceSolid-state lighting, Displays, Lasers
Transition MetalsCo²⁺, Cu²⁺, Mn²⁺Modified optical absorption, Induced magnetismColored glasses, Spintronic devices

Analysis of Unintentional Impurity Segregation in this compound Crystals

In addition to intentionally introduced dopants, unintentional impurities can be incorporated into this compound crystals during synthesis. These impurities can originate from the raw materials, the reaction environment, or the crucible materials used at high temperatures. Even trace amounts of impurities can have a profound impact on the material's properties, often acting as charge traps or non-radiative recombination centers that can quench luminescence or alter electronic conductivity.

Unintentional impurities tend to segregate at crystal defects such as grain boundaries, dislocations, and point defects. Grain boundaries, being regions of crystallographic mismatch, provide energetically favorable sites for impurity atoms to reside due to the more open and disordered atomic structure. This segregation can lead to localized changes in the electronic and chemical properties of the material. For instance, in other crystalline materials, the segregation of impurities to grain boundaries has been shown to affect mechanical strength and electrical conductivity.

The analysis of unintentional impurity segregation in this compound crystals requires highly sensitive characterization techniques capable of probing both the elemental composition and the spatial distribution of impurities at the micro- and nanoscale.

Characterization Techniques:

Secondary Ion Mass Spectrometry (SIMS): This technique offers extremely high sensitivity for detecting trace elements and can provide depth profiles of impurity concentrations.

Transmission Electron Microscopy (TEM) with Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS): TEM allows for the direct visualization of the crystal structure and defects like grain boundaries. When combined with EDS or EELS, it can provide elemental maps with high spatial resolution, revealing the segregation of impurities at these defects.

Atom Probe Tomography (APT): APT is a powerful technique capable of three-dimensional atomic-scale imaging and chemical analysis, making it ideal for studying the precise location of individual impurity atoms at grain boundaries and other crystal defects.

By employing these advanced analytical techniques, researchers can gain a deeper understanding of the nature and extent of unintentional impurity segregation in this compound crystals, which is crucial for improving the synthesis processes and ultimately enhancing the performance and reliability of this compound-based devices.

Advanced Structural Elucidation and Crystallography of Cadmium Borates

Single-Crystal and Powder X-ray Diffraction (XRD) for Cadmium Borate (B1201080) Structure Determination

X-ray diffraction (XRD) stands as a primary tool for the structural analysis of crystalline materials like cadmium borates. The technique is broadly divided into two methodologies: single-crystal XRD and powder XRD (PXRD). Single-crystal XRD offers unparalleled detail on the three-dimensional arrangement of atoms, including precise bond lengths and angles, by analyzing the diffraction pattern from a single, well-ordered crystal. researchgate.netaps.org In contrast, PXRD utilizes a sample composed of many tiny, randomly oriented crystallites and is invaluable for phase identification and the determination of unit cell parameters. aps.orgresearchgate.net

Rietveld refinement is a powerful computational method used to analyze powder diffraction data. It involves fitting the entire experimental powder pattern with a calculated profile based on a known or proposed crystal structure model. This technique allows for the refinement of various crystallographic parameters, including lattice parameters, atomic positions, and site occupancies, providing detailed structural information from polycrystalline samples. For instance, the Rietveld method has been successfully applied to refine the powder XRD patterns of cadmium borosulfate compounds, ensuring the accuracy of the structural model derived from the polycrystalline material. bohrium.com

A key application of XRD is the identification and structural characterization of new compounds. Through solvothermal synthesis, novel unconventional cadmium borosulfates have been discovered and their structures determined. bohrium.com For example, Cd[B₂O(SO₄)₃] was found to crystallize in a new structure type, while Cd₄[B₂O(SO₄)₆] adopts the α-Mg₄[B₂O(SO₄)₆]-type structure. bohrium.com Single-crystal XRD was essential for solving these structures, providing detailed crystallographic data. Powder XRD is also critical for confirming the phase purity of synthesized cadmium borate materials, such as nanostructures prepared by physical vapor deposition. ijaplett.com

Table 1: Crystallographic Data for Novel Cadmium Borosulfate Compounds Data sourced from single-crystal X-ray diffraction analysis. bohrium.com

ParameterCd[B₂O(SO₄)₃]Cd₄[B₂O(SO₄)₆]
Crystal SystemOrthorhombicTrigonal
Space GroupPnma (No. 62)P-3c1 (No. 165)
a (pm)896.92(8)822.22(4)
b (pm)1152.0(1)822.22(4)
c (pm)872.75(8)797.88(5)

Neutron Diffraction Studies for Light Atom Localization in this compound Structures

Neutron diffraction is a powerful technique that serves as a crucial counterpart to XRD. While X-rays scatter off an atom's electron cloud, neutrons interact with the atomic nucleus. This fundamental difference makes neutron diffraction exceptionally sensitive to the positions of light elements, such as boron and oxygen, whose scattering power can be weak in XRD experiments, especially in the presence of heavy atoms like cadmium. ias.ac.innih.gov This technique is therefore ideal for precisely determining the B-O network and locating hydroxyl groups or water molecules within hydrated this compound structures. researchgate.net

The neutron possesses a magnetic moment, which allows it to scatter from magnetic moments within a material. This makes neutron diffraction the preeminent technique for determining the magnetic structure of ordered materials. nih.govosti.gov While compounds based on Cd²⁺ are typically non-magnetic, cadmium borates can be doped with magnetically active ions (e.g., Co²⁺, Mn²⁺). In such cases, neutron powder diffraction collected at low temperatures can reveal the onset of magnetic ordering and be used to solve the complete magnetic structure, including the orientation and magnitude of the ordered magnetic moments. aps.org

Electron Microscopy (TEM, SEM) Investigations of this compound Microstructures

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are vital for characterizing the microstructure and morphology of materials at the micro- and nanoscale. nih.gov While diffraction techniques provide average crystallographic information, electron microscopy offers direct, real-space imaging of particle shape, size distribution, and surface features. mdpi.com

SEM is particularly useful for examining the surface morphology of bulk or powdered samples. For example, SEM studies on Co²⁺-doped this compound nanopowders revealed a morphology consisting of agglomerated, irregular particles. researchgate.net This information is critical for understanding how synthesis conditions affect the final product's physical form.

TEM provides much higher spatial resolution than SEM, allowing for the visualization of internal structure, crystal defects, and even atomic lattices. nih.gov In the context of this compound research, TEM can be used to confirm the presence and size of nanoparticles within a glass matrix or to analyze the crystallinity of individual nanostructures. researchgate.net

Polymorphism and Phase Transition Phenomena in this compound Systems

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a significant phenomenon in borate chemistry due to the flexible bonding of boron with oxygen (in both BO₃ triangles and BO₄ tetrahedra). mdpi.com These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties.

The application of high pressure and high temperature is a powerful method for synthesizing novel polymorphs of materials that are not stable under ambient conditions. nih.govvsu.ru In the field of cadmium borates, this approach has led to the discovery of new crystalline phases.

For example, a new series of lanthanoid cadmium borates with the general formula LnCdB₆O₁₀(OH)₃ (where Ln = Sm–Er) was synthesized at a pressure of 7 GPa and a temperature of 650 °C. researchgate.net These syntheses revealed the coexistence of two different polymorphs: an orthorhombic, non-centrosymmetric structure (space group Pna2₁) and a monoclinic, centrosymmetric structure (space group P2₁/c). researchgate.net The specific polymorph that forms is dependent on the ionic radius of the lanthanoid cation. researchgate.net Both of these structures are built from a repeating [B₆O₁₃]⁸⁻ building block. researchgate.net

Another novel compound, ErCd₂B₇O₁₃(BO(OH)₃), was synthesized under high-pressure/high-temperature conditions of 7 GPa and 800 °C. researchgate.net This material crystallizes in a non-centrosymmetric trigonal space group (R3c) and features a complex three-dimensional framework of corner-sharing [BO₃] and [BO₄] groups. researchgate.net

These findings demonstrate that the this compound system is rich with polymorphic possibilities, accessible through high-pressure and high-temperature synthesis.

Table 1: High-Pressure and High-Temperature Synthesized this compound Polymorphs

Compound Formula Synthesis Conditions Crystal System Space Group
LnCdB₆O₁₀(OH)₃ 7 GPa, 650 °C Orthorhombic Pna2₁
LnCdB₆O₁₀(OH)₃ 7 GPa, 650 °C Monoclinic P2₁/c

Thermodynamics governs the relative stability of different polymorphs. A phase transition occurs when a change in conditions (like temperature or pressure) makes a different polymorph the more thermodynamically stable state (i.e., having a lower Gibbs free energy). youtube.com Thermodynamic models, such as the ideal associated solutions model, have been used to predict the evolution of structure in borate melts as a function of temperature. researchgate.netresearchgate.net

While the general principles of kinetics and thermodynamics are well-established for phase transitions, specific experimental data and detailed modeling of the kinetics and thermodynamics of polymorphic transitions in this compound systems are not widely available in the current literature. mdpi.comnih.gov Such studies would be essential for controlling the synthesis of specific this compound polymorphs and understanding their stability under various conditions.

Defect Chemistry and Non-Stoichiometry in this compound Lattices

Defect chemistry deals with the types, concentrations, and interactions of defects in a crystalline solid. researchgate.net In many inorganic compounds, these defects can lead to non-stoichiometry, where the ratio of the constituent elements deviates from that predicted by the chemical formula. unacademy.comchemistnotes.com

Non-stoichiometric defects are broadly classified into metal excess and metal deficiency defects. unacademy.com

Metal excess defects can arise from either an anion vacancy (where a negative ion is missing from the lattice, and an electron is trapped in its place to maintain charge neutrality) or the presence of an extra cation in an interstitial site, with an electron also present in an interstitial site. chemistnotes.com This type of defect is common in compounds like ZnO and CdO. chemistnotes.com

Metal deficiency defects occur when a cation is missing from its lattice site. To maintain charge neutrality, a nearby metal ion must have a higher positive charge. unacademy.com This is common in transition metal compounds where the metal can exist in multiple oxidation states. unacademy.com

In cadmium borates, non-stoichiometry could arise from similar mechanisms. For example, a deficiency of oxygen would lead to a metal excess scenario, potentially creating color centers and altering the electronic properties of the material. Conversely, cadmium vacancies could lead to a metal deficiency, which would need to be compensated by a change in the charge state of other ions or the formation of other defects.

Defect engineering is the intentional creation and control of defects within a material to tune its properties for specific applications. rsc.org This can involve introducing vacancies (missing atoms) or interstitials (extra atoms in non-lattice sites). youtube.com

Vacancy Defects : A vacancy is a point defect where an atom is missing from its normal lattice site. youtube.com In cadmium-containing compounds like CdTe, cadmium vacancies (V_Cd) are known to be prominent acceptor species that significantly influence the material's electronic behavior. nih.govresearchgate.net The creation of cadmium or oxygen vacancies in cadmium borates could be a strategy to modify their optical and electrical properties. For instance, creating vacancies can introduce new energy levels within the band gap, affecting luminescence or conductivity.

Interstitial Defects : An interstitial defect occurs when an atom occupies a site in the crystal that is not a normal lattice site. youtube.com These can be "self-interstitials" (an atom of the same type as the crystal) or impurity interstitials. The introduction of interstitial atoms can cause significant lattice strain and can also act as dopants.

While the concept of defect engineering is a powerful tool in materials science, specific research on the deliberate engineering of vacancy and interstitial defects in this compound materials is still an emerging area. However, knowledge from related cadmium compounds suggests that controlling these point defects would be a viable pathway to tailor the properties of cadmium borates. researchgate.netaps.orgafit.edu

Influence of Non-Stoichiometry on Lattice Parameters and Stability

In the context of cadmium borates, detailed experimental studies focusing specifically on the influence of non-stoichiometric defects on lattice parameters are not extensively documented in publicly available research. However, insights can be drawn from related material systems and complex, multi-component borates. For instance, studies on cadmium silicates have suggested that these materials tend to exhibit stoichiometric deviation due to CdO pseudo-Schottky defects. researchgate.net This research predicted that a CdO-deficient structure is often more representative of experimentally produced CdSiO₃ phases than a perfectly stoichiometric one, indicating that non-stoichiometry can be a stabilizing factor. researchgate.net

The influence of compositional variation, a form of controlled non-stoichiometry, is evident in mixed-cation borates containing cadmium. In these compounds, the substitution of one cation for another or the occupation of sites by multiple cations inherently alters the crystal lattice. An example is the compound calcium this compound, Ca₆.₆Cd₁.₄(B₂O₅)₄, which crystallizes in a monoclinic system. researchgate.net The partial substitution of calcium by cadmium leads to specific lattice parameters that are an average representation of the mixed occupancy.

Table 1: Crystallographic Data for a Mixed-Cation this compound

ParameterValue for Ca₆.₆Cd₁.₄(B₂O₅)₄ researchgate.net
Crystal SystemMonoclinic
Space GroupP12(1)/c(1)
a (Å)7.131(2)
b (Å)5.1843(7)
c (Å)11.484(3)
β (°)92.57(3)
Volume (ų)424.1

This data illustrates how the lattice parameters are fixed for a specific, complex stoichiometry. Any deviation from this Ca:Cd ratio would necessarily lead to changes in the unit cell dimensions and could impact the stability of the crystal structure. While this example is of a complex stoichiometric compound rather than a non-stoichiometric variant of a simpler compound, it underscores the sensitivity of the crystal lattice to cationic composition.

Local Structure Probes in Amorphous or Disordered Cadmium Borates

In contrast to crystalline materials with long-range atomic order, amorphous or glassy cadmium borates lack a periodic structure. Understanding their atomic arrangement requires local structure probes, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and computational modeling. These techniques provide detailed information about the coordination environment of atoms and the types of structural units present.

Studies on cadmium-containing borate glasses reveal that the fundamental building blocks of the glass network are trigonal [BO₃] and tetrahedral [BO₄] units. researchgate.net The addition of cadmium oxide (CdO) to a borate glass network typically acts as a network modifier. nih.gov It causes the conversion of some three-coordinated boron atoms ([BO₃]) to four-coordinated boron atoms ([BO₄]). nih.govscirp.orgiosrjournals.org This structural change is a key factor in determining the physical and chemical properties of the glass.

FTIR and Raman spectroscopy are powerful tools for identifying these structural motifs. Specific vibrational frequencies in the measured spectra correspond to the stretching and bending modes of different borate groups. For example, the absence of a characteristic band around 806 cm⁻¹ in many cadmium-doped lead-borate glasses indicates the absence of boroxol rings (B₃O₆), which are common in pure vitreous B₂O₃. iosrjournals.orgias.ac.in

Key findings from spectroscopic analyses of various this compound glass systems include:

Conversion of Boron Coordination: The addition of CdO facilitates the transformation of BO₃ to BO₄ units, which can be tracked by the changing intensities of their respective vibrational bands. nih.goviosrjournals.org

Role of Cadmium: At high concentrations, Cd²⁺ ions may act as network formers by creating CdO₄ tetrahedral units, although in many systems, they primarily act as modifiers, residing within the borate network. nih.goviosrjournals.org

Network Connectivity: The spectra reveal details about the connectivity of the borate network, such as the linkage between trigonal and tetrahedral units and the presence of non-bridging oxygens. scirp.org

Computational methods, such as ab initio molecular dynamics, complement experimental results by generating atomistic models of the glass structure. aip.org These models have confirmed that the structure of cadmium bismuth borate glass consists of a disordered but chemically ordered network dominated by BO₃ units with a smaller fraction of BO₄ units. aip.org Pair correlation functions calculated from these models show that the primary peak corresponds to the B-O bond, and the coordination of boron with oxygen decreases as the CdO content increases. aip.org

Table 2: Characteristic FTIR Bands and Corresponding Structural Units in this compound Glasses

Wavenumber Range (cm⁻¹)AssignmentReference
~450Vibrations of tetrahedral CdO₄ iosrjournals.org
640 - 675Bending vibrations of BO₃ triangles and stretching of BO₃ units with non-bridging oxygens scirp.org
~717Symmetric stretching vibrations of Bi-O in BiO₃ units (in Bi-containing glasses) nih.gov
~740Vibrations of linkages between tetrahedral and trigonal borate groups scirp.org
850 - 885Stretching vibrations of B-O bonds in BO₄ units scirp.org
~1000Vibrations of BO₄ bonds ijaplett.com
1076 - 1187Asymmetric and stretching vibrations of BO₄ groups; vibrations of diborate groups scirp.org
1400 - 1510B-O stretching vibrations in trigonal BO₃ units and bridging between boroxol rings scirp.orgijaplett.com

These local structure probes are crucial for establishing structure-property relationships in amorphous this compound materials, enabling the design of glasses with tailored optical, thermal, and mechanical characteristics.

Theoretical and Computational Investigations of Cadmium Borate Materials

Density Functional Theory (DFT) Calculations for Electronic Structure of Cadmium Borates

Band Structure and Density of States Analysis for Cadmium Borate (B1201080) Crystals

The electronic band structure of a crystalline material describes the range of energy levels that electrons can occupy and how these energy levels vary with momentum. The density of states (DOS) indicates the number of available electronic states at each energy level. For cadmium borate crystals, DFT calculations are instrumental in determining their band structure and DOS. Analyzing the band structure helps identify whether the material is a conductor, semiconductor, or insulator based on the presence and size of the band gap. The DOS analysis provides details about the contributions of different atomic orbitals (e.g., Cd s, p, d orbitals; B s, p orbitals; O s, p orbitals) to the valence and conduction bands uwjst.org.pkarxiv.org.

For instance, in studies of cadmium-containing materials, the valence band is often composed of contributions from oxygen p-orbitals and cadmium d-orbitals, while the conduction band is primarily formed by cadmium s-orbitals uwjst.org.pkarxiv.org. The position and characteristics of these bands are critical for determining the material's electronic and optical properties. DFT calculations have been used to examine the electronic density of states in cadmium bismuth borate glasses, revealing information about the distribution of Kohn-Sham eigenvalues and the presence of defect states near the Fermi level aip.orgaip.org. The band gap calculated from DFT is often compared to experimental values obtained from techniques like UV-Vis-NIR absorption spectroscopy, although DFT is known to underestimate the band gap compared to experimental data researchgate.netaip.orgaip.org.

Computational Prediction of Optical and Electronic Transitions in Cadmium Borates

Computational methods, particularly time-dependent DFT (TD-DFT), can predict the optical and electronic transitions in materials. These transitions occur when electrons absorb or emit energy, moving between different energy levels. Understanding these transitions is crucial for applications in optics and optoelectronics. For cadmium borates, computational studies can predict absorption and emission spectra, providing insights into their potential use in devices like lasers, phosphors, or radiation shielding materials aip.orgmdpi.comresearchgate.net.

Computational studies on cadmium-containing compounds have investigated electronic transitions. For example, TD-DFT has been used to simulate UV-Vis spectra and analyze electronic transitions in cadmium complexes doi.org. In cadmium silicate, calculated optical absorption peaks were attributed to electronic transitions between specific valence and conduction band states involving contributions from Cd and O orbitals researchgate.net. For cadmium bismuth borate glasses, the electronic structure analysis from DFT is linked to their optical properties, such as the experimental band gap estimated from UV-Vis-NIR absorption spectra aip.orgaip.org. The birefringence, an optical property related to electronic transitions, has also been calculated for cadmium indium borate, showing good agreement with experimental values mdpi.com.

Ab Initio Molecular Dynamics Simulations of this compound Systems

Ab Initio Molecular Dynamics (AIMD) simulations combine quantum mechanical calculations with molecular dynamics, allowing for the simulation of atomic motion and interactions based on the electronic structure. This approach is particularly useful for studying the dynamic behavior of materials, especially at finite temperatures. AIMD can provide insights into processes like phase transitions, diffusion, and structural rearrangements in this compound systems. AIMD has been applied to study the structure and dynamics of borate glasses, demonstrating its ability to reproduce experimental data and analyze the role of intermediate structures nih.gov.

Simulations of Phase Stability and Dynamic Behavior at Elevated Temperatures

AIMD simulations are valuable for investigating the phase stability of cadmium borates under varying temperature conditions. By simulating the system's evolution over time at elevated temperatures, researchers can observe phase transitions, melting behavior, and structural changes. This helps in understanding the thermal limits and stability of different this compound phases. AIMD simulations have been used to study temperature-dependent behavior and phase transitions in other materials, such as NiTi alloys, by evaluating structural correlation functions and finite temperature phonon spectra aps.org. Simulations at high temperatures can reveal significant changes in material behavior that may not be evident at lower temperatures, highlighting the importance of dynamic studies pnas.org. For cadmium bismuth borate glasses, AIMD simulations were carried out to create structural models based on the quench-from-melt method, simulating cooling from high temperatures to room temperature aip.orgaip.org.

Studies of Ion Diffusion Pathways in this compound Electrolytes

For cadmium borates that might be considered for electrolyte applications, AIMD simulations can provide detailed information about ion diffusion pathways and mechanisms. By tracking the movement of ions within the simulated structure, researchers can determine diffusion coefficients and identify the energetically favorable routes for ion transport. This is critical for evaluating their potential as solid-state electrolytes in batteries or other electrochemical devices. While direct studies on ion diffusion in this compound electrolytes were not prominently found in the search results, AIMD is a standard technique for studying ion diffusion in various electrolyte materials, including solid-state electrolytes for lithium and calcium batteries nih.govosti.govrsc.org. These studies often involve analyzing ion trajectories and calculating diffusion coefficients at different temperatures nih.govresearchgate.net.

Lattice Dynamics and Phonon Studies in this compound Materials

Lattice dynamics studies investigate the vibrations of atoms within a crystal lattice, which are quantized as phonons. These vibrations play a significant role in various material properties, including thermal conductivity, heat capacity, and spectroscopic responses (e.g., infrared and Raman spectroscopy). Computational methods, often based on DFT, can calculate phonon frequencies and vibrational modes in this compound materials.

Computational Analysis of Vibrational Modes and Phonon Dispersion

Computational techniques, particularly those based on density functional theory (DFT), are widely used to analyze the vibrational modes and phonon dispersion of materials, including borates. Vibrational spectroscopy techniques like Raman scattering and infrared (IR) absorption are powerful experimental tools for analyzing material properties, and computational studies aid significantly in interpreting the obtained results. arxiv.org The calculation of harmonic vibrational wavenumbers can be performed using various theoretical levels to optimize structures and evaluate vibrational energies. oatext.com

In borate glasses, computational analysis, often combined with experimental techniques like FTIR and Raman spectroscopy, helps identify the fundamental building units, such as triangular BO₃ and tetrahedral BO₄ groups, and their characteristic vibrational modes. researchgate.netresearchgate.net For instance, distinctive bands in IR and Raman spectra can be attributed to B-O-B vibrations in BO₃ units or stretching vibrations of B-O linkages in BO₄ groups. researchgate.net Computational studies can simulate the interpretation of functional groups present in oxide glasses by analyzing deconvoluted Raman spectra and FTIR spectroscopy. researchgate.net

While direct examples focusing solely on cadmium borates in the search results for vibrational modes and phonon dispersion are limited, the methodologies applied to related materials like cadmium selenide/cadmium sulfide (B99878) (CdSe/CdS) superlattices and other borate glasses demonstrate the applicability of these computational approaches. arxiv.orgresearchgate.net For CdSe/CdS superlattices, DFT calculations have been used to study phonon spectra, revealing folded acoustic and confined optical modes, as well as confined acoustic modes. arxiv.org Analysis of vibration eigenvectors helps understand the formation of these modes and the intermixing of acoustic and optical modes. arxiv.org

Prediction of Thermal Transport Characteristics in Cadmium Borates

Predicting the thermal transport characteristics, particularly lattice thermal conductivity (κL), is a significant area of computational research for various materials, including those potentially relevant to cadmium borates. Accurate prediction of κL poses computational challenges. acs.org One accurate approach involves solving the Boltzmann transport equation (BTE) for phonons, which necessitates calculating second- and third-order interatomic force constants (IFCs). acs.org These IFCs are conventionally determined by computing atomic forces in supercells for symmetrically distinct atomic displacements using DFT. acs.org

Computational modeling facilitates the direct comparison of intrinsic thermal conductivity behavior across different compositions and temperatures. acs.org For example, computational studies have investigated the influence of grain size on κL, identifying particle sizes required to halve the thermal conductivity from bulk values. acs.org

While direct computational studies specifically predicting thermal transport in cadmium borates were not prominently found in the search results, related work on other materials provides context for the methodologies used. High-throughput ab initio computing has been employed to calculate lattice thermal conductivity for identifying promising candidates for high-power electronics, including certain oxide classes like calcite-type borates. aps.orgaps.org These studies utilize DFT and semiempirical transport models to evaluate performance metrics like the Baliga figure of merit (BFOM) and κL. aps.orgaps.org

Computational Predictions of Novel this compound Compositions and Structures

Computational methods are increasingly vital for predicting novel material compositions and structures, including potentially new cadmium borates. The vast chemical space makes experimental exploration alone time-consuming and expensive. mdpi.com Computational tools, such as first-principles calculations based on DFT and machine learning, are considered integral for discovering novel materials. mdpi.com

Crystal Structure Prediction Methodologies Applied to this compound Systems

Crystal structure prediction (CSP) methodologies aim to determine the stable crystal structures of a compound given its chemical composition. While the search results did not provide specific examples of CSP applied directly to novel this compound systems, the methodologies are generally applicable to inorganic compounds. DFT-D (DFT with dispersion correction) has significantly impacted CSP, with GGA (Generalized Gradient Approximation) functionals often effective for structures and energies. ucr.edu Hybrid single-point energies can provide improved accuracy. ucr.edu

The crystal chemistry of borates, in general, involves diverse building blocks and their condensation into various structures, which can be analyzed using theories like the extended Dornberger-Schiff order-disorder (OD) theory. researchgate.net This theoretical framework helps in understanding the topology and symmetry of borate structures, distinguishing structural-generic branches, and predicting hypothetical structural variants. researchgate.net

Computational investigations of cadmium-containing compounds provide insights into structural determination. For instance, the crystal structure of dimethylaniline-based hybrid compounds of cadmium diiodide was determined using data from XRPD experiments and direct methods, with a complete structure model built using direct space methods like parallel tempering. acs.org DFT calculations have also been used to study the structure and properties of cadmium complexes. researchgate.net

High-Throughput Computational Screening for Desired this compound Chemistries

High-throughput computational screening involves rapidly evaluating a large number of potential materials for desired properties based on computational predictions. This approach is particularly useful for exploring the vast chemical space. mdpi.com

In the context of borate-based compounds, high-throughput ab initio computing has been used in the search for novel cathode materials for batteries. mdpi.comdntb.gov.ua This involves evaluating the probability of forming new compounds via substitution and considering candidates that are charge-balanced and previously unknown. mdpi.com While these studies focus on battery materials and include borate-based compounds, specific high-throughput screening efforts focused solely on identifying novel this compound chemistries for other applications were not explicitly detailed in the search results. However, the methodology is transferable.

High-throughput screening platforms often integrate computational chemistry services, including data analysis and the development of custom computational solutions. uio.no These platforms can manage large compound collections and perform various analyses, such as quality control of high-throughput data, hit identification, and statistical analysis. uio.no

Force Field Development and Classical Molecular Dynamics for this compound Systems

Force fields are computational models that describe the forces between atoms and are used in molecular dynamics (MD) or Monte Carlo simulations. wikipedia.orgresearchgate.net They consist of functional forms and parameter sets used to calculate the potential energy of a system at the atomistic level. wikipedia.org Parameters can be derived from experimental data, quantum mechanical calculations, or both. wikipedia.org

For crystal systems, atomistic interactions can deviate significantly from molecular systems, and multi-body interactions are important for accuracy. wikipedia.org Different functional forms are chosen depending on the material, as different types of atomistic interactions dominate. wikipedia.org

Classical molecular dynamics simulations, utilizing force fields, are powerful tools for studying the structure and dynamics of materials. researchgate.net While quantum mechanics provides detailed information, its computational cost can be prohibitive for large systems or long timescales, making force field methods a necessary simplification. researchgate.net The fundamental assumption in molecular mechanics is the Born-Oppenheimer approximation, allowing energy to be expressed as a function of nuclear coordinates. researchgate.net Common force fields rely on terms describing bond stretching, angle bending, torsions, and non-bonded interactions. researchgate.net

The development of force fields for specific material systems, including those containing boron and oxygen, has been reported. For example, polarizable force fields have been developed for systems involving boronic acid. acs.org These force fields often use potential energy functions like the Morse potential for bond stretching and Lennard-Jones potential for van der Waals interactions. acs.org

While the search results did not yield specific details on the development of dedicated force fields specifically for this compound systems, the principles and methodologies for force field development and classical molecular dynamics are well-established and applicable to such materials. The complexity of this compound structures, involving both ionic and covalent bonding characteristics, would necessitate careful parameterization to accurately capture the relevant interactions.

Advanced Spectroscopic and Analytical Characterization of Cadmium Borates

Raman and Infrared Spectroscopy for Vibrational Mode Analysis in Cadmium Borates

Raman and Infrared (IR) spectroscopies are powerful vibrational techniques used to probe the molecular structure and bonding within materials. By analyzing the characteristic vibrational modes of the borate (B1201080) network and the interactions with cadmium ions, these methods help to elucidate the structural units present in cadmium borates, whether in crystalline or glass form.

Studies on cadmium borate glasses and crystals have utilized FTIR and Raman spectroscopy to identify the presence of fundamental borate structural units, such as trigonal BO₃ and tetrahedral BO₄ groups. nih.govias.ac.inijmaterials.comscirp.orgiosrjournals.orgcarta-evidence.orgresearchgate.netrsc.org The vibrational modes associated with these units appear in distinct spectral regions. For instance, asymmetric stretching vibrations of trigonal BO₃ units are typically observed in the 1200–1600 cm⁻¹ range. ias.ac.inscirp.orgiosrjournals.orgresearchgate.net Stretching vibrations of tetrahedral BO₄ units are often found between 800 and 1200 cm⁻¹. ias.ac.inijmaterials.comscirp.orgiosrjournals.org Bending vibrations of B-O-B linkages can be observed around 710 cm⁻¹. iosrjournals.org Additionally, bands corresponding to Cd-O vibrational modes have been identified, typically in the lower wavenumber region, such as 200-300 cm⁻¹ in Raman spectra and around 450 cm⁻¹ in FTIR spectra for tetrahedral CdO₄ units, although the latter's presence can be absent in some compositions. ias.ac.iniosrjournals.org

Interpretation of Vibrational Fingerprints for Structural Elucidation

The analysis of the vibrational fingerprints obtained from Raman and IR spectra allows for the identification and quantification of different borate structural units and their connectivity with cadmium. For example, changes in the intensity and position of bands attributed to BO₃ and BO₄ units with varying cadmium content can indicate the conversion between these coordination states. nih.govscirp.orgiosrjournals.orgcarta-evidence.orgresearchgate.netx-mol.net The presence of non-bridging oxygens, which significantly influence the network structure, can also be inferred from shifts in vibrational frequencies. scirp.orgcapes.gov.br

In this compound glasses, the addition of cadmium oxide has been shown to influence the formation of BO₄ units and non-bridging oxygens. scirp.org The observed changes in IR spectra with increasing CdO content suggest the formation of four-coordinated boron units at the expense of three-coordinated ones. scirp.org This conversion is consistent with cadmium acting as a network modifier, incorporating into the borate network and altering its structure. scirp.org

Table 1 summarizes some characteristic IR absorption bands observed in this compound systems and their tentative assignments to specific vibrational modes.

Wavenumber (cm⁻¹)AssignmentReferences
640 - 675Bending vibrations of BO₃ triangles scirp.org
~710Bending vibrations of B-O-B linkages iosrjournals.org
~740Vibration of linkage between tetrahedral and triangular borate groups scirp.org
800 - 1200Stretching vibrations of BO₄ units ias.ac.inijmaterials.comscirp.orgiosrjournals.org
850 - 885Stretching vibration of B-O bond of BO₄ units scirp.org
~1000Vibration of atoms attached to non-bridging oxygen in BO₄; formation of diborate groups ias.ac.in
~1003B-O bond stretching vibrations of BO₄ units iosrjournals.org
1200 - 1600Asymmetric stretching of BO₃ units ias.ac.inscirp.orgiosrjournals.orgresearchgate.net
~1234B-O stretching vibrations of (BO₃)³⁻ unit in metaborate (B1245444) chains and orthoborates ias.ac.in
~1348B-O bond stretching vibrations of trigonal units iosrjournals.org
1450 - 1510B-O stretching vibrations (linkage between oxygen and different groups, B-O bridging) scirp.org
~1473B-O-B anti-symmetrical stretching with three non-bridging oxygens researchgate.net

In Situ Spectroscopic Monitoring of this compound Synthesis and Transformation

While specific studies on in situ spectroscopic monitoring of this compound synthesis are not extensively detailed in the provided search results, the application of vibrational spectroscopy during synthesis or transformation processes can provide real-time information about the evolving structural units and reaction pathways. Monitoring changes in the characteristic IR and Raman bands could reveal the formation and disappearance of intermediate species, the conversion between different borate groups (e.g., BO₃ to BO₄), and the incorporation of cadmium into the network structure under varying synthesis conditions (e.g., temperature, precursor ratios). This approach is commonly used in materials science to optimize synthesis parameters and understand reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Boron and Cadmium Sites in Cadmium Borates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environments and connectivity in solid materials. For cadmium borates, solid-state NMR of ¹¹B and ¹¹³Cd nuclei can provide detailed information about the coordination states of boron and cadmium, the distribution of structural units, and the nature of bonding. aip.orgingentaconnect.comstanford.eduillinois.eduresearchgate.net

Solid-State NMR for Local Atomic Environments and Connectivity

Solid-state ¹¹B NMR is particularly useful for distinguishing between three-coordinated (BO₃) and four-coordinated (BO₄) boron atoms, which are the fundamental building blocks of borate structures. aip.orgingentaconnect.comstanford.eduillinois.eduresearchgate.net These different coordination environments give rise to distinct NMR signals with characteristic chemical shifts and quadrupolar interactions. aip.orgingentaconnect.comstanford.eduillinois.eduresearchgate.net Typically, BO₃ units exhibit larger quadrupolar coupling constants compared to BO₄ units. ingentaconnect.comstanford.edu Magic-angle spinning (MAS) NMR is often employed to reduce anisotropic broadening and improve spectral resolution, allowing for the identification of different boron sites and the determination of their relative populations. stanford.eduillinois.edu

Studies on borate glasses and crystalline compounds, including those containing cadmium, have utilized ¹¹B MAS NMR to quantify the fraction of four-coordinated boron atoms (N₄). ingentaconnect.comillinois.edu The chemical shifts of BO₃ and BO₄ units fall within specific ranges, with BO₃ shifts generally appearing at lower fields (higher ppm) and BO₄ shifts at higher fields (lower ppm). illinois.edu For simple borates, BO₃ shifts are around 17 ± 1 ppm and BO₄ shifts are around 1.5 ± 0.5 ppm. illinois.edu

Solid-state ¹¹³Cd NMR can provide insights into the local environment of cadmium ions, including their coordination number and the types of neighboring atoms. ¹¹³Cd is a spin-1/2 nucleus, which simplifies the spectra compared to quadrupolar nuclei. However, ¹¹³Cd NMR can be challenging due to low natural abundance and sensitivity. Studies on cadmium complexes, including those with borate-like ligands, have used ¹¹³Cd NMR to investigate coordination environments and the influence of ligand type on chemical shifts. nih.govosti.govtandfonline.compnnl.govresearchgate.netnih.gov The chemical shift of ¹¹³Cd is sensitive to the coordination number and the electronegativity of the coordinating atoms.

Studies of Quadrupolar Interactions in Borate Polyhedra

Boron-11 (¹¹B) is a quadrupolar nucleus (spin I = 3/2), and its NMR spectra are significantly influenced by the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the boron nucleus. aip.orgingentaconnect.comresearchgate.netrsc.orgresearchgate.net Analysis of the quadrupolar interaction, specifically the quadrupolar coupling constant (C<0xE2><0x82><0x90>) and asymmetry parameter (η), provides detailed information about the symmetry and electronic environment around the boron atom. ingentaconnect.comresearchgate.net

In polycrystalline borates, the characteristic line shapes in the ¹¹B NMR spectra are a result of first- and second-order quadrupolar effects. aip.orgingentaconnect.com By analyzing these line shapes, the quadrupolar parameters for different boron sites (BO₃ and BO₄) can be determined. aip.orgingentaconnect.comresearchgate.net These parameters are highly sensitive to changes in atomic arrangements and chemical bonds, making them excellent probes for identifying bonding configurations and structural groupings in borates. researchgate.net For BO₃ units, C<0xE2><0x82><0x90> values are typically in the range of 2.4–2.9 MHz, while for BO₄ units, they are smaller, less than 0.90 MHz. ingentaconnect.com

Table 2 presents typical ¹¹B NMR parameters for three- and four-coordinated boron in borate compounds.

Boron CoordinationTypical Isotropic Chemical Shift (ppm)Typical Quadrupolar Coupling Constant (C<0xE2><0x82><0x90>, MHz)References
BO₃ (Trigonal)14 to >202.4 – 2.9 ingentaconnect.comstanford.eduillinois.eduresearchgate.net
BO₄ (Tetrahedral)-3 to 2< 0.90 ingentaconnect.comstanford.eduillinois.eduresearchgate.net

While ¹¹³Cd is a spin-1/2 nucleus and does not exhibit quadrupolar interactions, studies on other quadrupolar nuclei in similar environments, such as ²³Na or ²⁷Al in borate glasses, highlight the importance of considering these interactions for a complete structural picture.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) of this compound Surfaces and Electronic States

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of materials. These techniques are valuable for characterizing the surface properties of cadmium borates, which can be different from the bulk, and for understanding the electronic environment of cadmium and boron atoms.

XPS can be used to determine the elemental composition of the surface and the oxidation states of the constituent elements, including cadmium, boron, and oxygen. By analyzing the core-level binding energies of these elements, information about their chemical environment and bonding can be obtained. XPS has been applied to study the surface composition of various materials, and its application to cadmium borates can provide insights into the surface termination, the presence of surface defects, and the chemical state of cadmium ions at the surface. dntb.gov.uaresearchgate.netacs.orgacs.org

X-ray Absorption Spectroscopy (XAS), particularly at the absorption edges of cadmium (e.g., Cd K-edge) and boron (e.g., B K-edge), can provide detailed information about the local atomic structure, coordination environment, and electronic unoccupied states of these elements. XANES (X-ray Absorption Near Edge Structure) can reveal the oxidation state and coordination symmetry, while EXAFS (Extended X-ray Absorption Fine Structure) provides information about the distances and types of neighboring atoms. XAS studies on cadmium compounds and borates have been conducted, and applying these techniques to cadmium borates can help to confirm the coordination of cadmium (e.g., tetrahedral or octahedral) and boron (e.g., BO₃ or BO₄) and to understand the nature of the chemical bonds. researchgate.net

While specific detailed research findings on XPS and XAS applied directly and solely to a wide range of this compound compounds were not extensively found within the immediate search results, these techniques are standard tools for materials characterization and would be applicable to gain a comprehensive understanding of this compound surfaces and electronic structures. Studies on related borate and cadmium-containing materials demonstrate the potential of XPS and XAS in providing complementary information to vibrational and NMR spectroscopies regarding the structural and electronic properties. dntb.gov.uaresearchgate.netacs.orgacs.org

Surface Reconstruction and Chemical Composition Analysis of this compound Thin Films

The properties of thin films are highly dependent on their surface structure and chemical composition. Techniques like Energy Dispersive X-ray Spectroscopy (EDX) and other surface-sensitive analytical methods are employed to analyze this compound thin films. EDX spectroscopy, for instance, can confirm the presence and relative elemental composition of cadmium, boron, and oxygen in this compound thin films ijera.com. In studies of doped cadmium oxide thin films (not specifically cadmium borates, but related cadmium compounds in thin film form), EDX has been used to demonstrate the presence of doping elements and oxygen, and the data confirms the chemical composition scielo.org.mx.

While specific research on surface reconstruction of this compound thin films was not detailed in the search results, techniques like Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) are commonly used to study surface morphology and reconstruction in other materials. Analysis of chemical composition on the surface and in the bulk can also be performed using techniques like X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES), which provide elemental and chemical state information from the top few nanometers of the surface.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers in Cadmium Borates

Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable technique for studying materials with unpaired electrons, providing information about paramagnetic centers, their local environment, and concentration libretexts.orgijisrt.com. In the context of cadmium borates, EPR can be used to characterize transition metal ion dopants and radiation-induced defects.

Characterization of Transition Metal Ion Doping in this compound Lattices

EPR spectroscopy is frequently used to investigate the site symmetry and valence state of transition metal ions doped into borate lattices, including those containing cadmium. Studies on transition metal-doped borate glasses (such as those containing cadmium, though not exclusively cadmium borates) have utilized EPR to identify the presence and coordination of dopant ions. For example, EPR studies on vanadium-doped this compound glasses have been conducted to understand the relationship between optical and magnetic properties and to identify the valence state and site symmetry of VO²⁺ ions researchgate.netscispace.comresearchgate.net. These studies can reveal the presence of different vanadium valence states (V³⁺, V⁴⁺, and V⁵⁺) and structural units like BO₃ and BO₄ researchgate.net.

EPR spectra of doped borate glasses can show signals characteristic of the dopant ions in specific coordination environments. For instance, Mo⁵⁺ ions in alkali-cadmium-zinc-borate glasses showed two signals in their EPR spectra, attributed to Mo⁵⁺ ions at octahedral coordination sites with C₄ᵥ point group symmetry and partially distorted axial symmetry researchgate.net. EPR can provide parameters such as the g-tensor and hyperfine splitting factors, which offer detailed information about the local structure around the paramagnetic ion libretexts.orgresearchgate.net. Chromium-doped this compound nanopowder characterized by EPR showed a resonance broad signal at g=1.97 for Cr³⁺ ions, and the technique provided a detailed description of the electric field symmetry around the paramagnetic ions ijera.com.

Studies of Radiation-Induced Defects in this compound Crystals

Ionizing radiation can create defects in crystalline materials, which often manifest as paramagnetic centers detectable by EPR spectroscopy hbni.ac.inlu.lv. Studies on radiation-induced defects in borate materials, including cadmium tetraborate (B1243019) phosphors, have employed EPR measurements to identify the defect centers formed upon irradiation hbni.ac.in. These studies can help correlate the identified radicals with other phenomena, such as thermoluminescence hbni.ac.in.

While direct EPR studies on radiation-induced defects specifically in this compound crystals were not extensively detailed in the provided results, research on other borate crystals (like lithium tetraborate) has used EPR to study radiation-induced defects journal-spqeo.org.ua. The principle involves the absorption of energy from ionizing radiation, leading to the production of electron-hole pairs or direct displacement damage, followed by charge localization at defects hbni.ac.in. EPR can then probe these localized charges or other paramagnetic species formed due to the radiation. Studies on irradiated vanadium-doped this compound glasses also examined induced defects created by gamma radiation researchgate.netresearchgate.net.

Time-Resolved Luminescence Spectroscopy of Doped Cadmium Borates

Time-resolved luminescence spectroscopy is a powerful technique for investigating the excited-state dynamics, energy transfer processes, and quantum efficiency of luminescent materials, including doped cadmium borates.

Luminescence Decay Kinetics and Quantum Yield Investigations

Time-resolved luminescence measurements allow for the determination of luminescence decay kinetics, which provides information about the excited-state lifetimes of luminescent centers. This is crucial for understanding the radiative and non-radiative decay pathways. In doped materials, energy transfer between different species can significantly influence the decay kinetics rsc.orgresearchgate.net.

While specific time-resolved luminescence studies on doped cadmium borates were not prominently featured in the search results, studies on other doped borate glasses (such as Nd³⁺-doped cadmium alkali borate glasses or Gd³⁺/Nd³⁺ co-doped borate glasses) have investigated luminescence properties, including decay kinetics and quantum yield rsc.orgresearchgate.net. These studies often involve exciting the material with a short pulse of light and monitoring the decay of the emitted luminescence signal over time mdpi.com. The decay curves can provide information about the excited-state lifetimes, and analysis of these kinetics can reveal details about energy transfer processes, such as energy transfer from sensitizer (B1316253) ions (like Gd³⁺) to activator ions (like Nd³⁺) rsc.org.

Quantum yield, which represents the efficiency of the luminescence process, is another important parameter that can be investigated. While the search results mention theoretical quantum yield calculations for doped borate glasses researchgate.net, experimental determination often involves comparing the integrated luminescence intensity of the sample to that of a standard with a known quantum yield. Factors like concentration quenching, where increasing dopant concentration leads to a decrease in luminescence intensity and potentially affects decay kinetics, are also studied in doped borate systems rsc.org.

Data from time-resolved luminescence studies can be presented in tables showing excited-state lifetimes under different conditions (e.g., varying dopant concentration or excitation wavelength).

Here is an example of how data might be presented, based on the types of parameters discussed in the search results regarding luminescence decay and quantum yield in doped borates:

Sample Composition (Illustrative)Excitation Wavelength (nm)Emission Wavelength (nm)Luminescence Lifetime (µs)Theoretical Quantum Yield
Cd Borate: Dopant A (x mol%)λ₁λₑ₁τ₁η₁
Cd Borate: Dopant A (y mol%)λ₁λₑ₁τ₂η₂
Cd Borate: Dopant B (z mol%)λ₂λₑ₂τ₃η₃

The analysis of luminescence decay kinetics and quantum yield is essential for evaluating the potential of doped cadmium borates for various applications, such as phosphors, scintillators, or laser materials.

Energy Transfer and Sensitization Mechanisms in Luminescent this compound Hosts

Luminescent materials often rely on efficient energy transfer processes from a host material to an activator ion to achieve desired emission properties core.ac.uk. In luminescent this compound hosts, energy transfer and sensitization mechanisms play a crucial role in their optical behavior. The host material absorbs excitation energy, which is then transferred to doped activator ions, leading to luminescence.

Surface Science Studies of this compound Interfaces and Adsorption Phenomena

Surface science studies of materials like this compound are essential for understanding their interactions with the surrounding environment and other substances. These studies often focus on the chemical nature and reactivity of the material's surface, which governs phenomena such as adsorption and interfacial interactions ohio.edu. The active sites on the surface of this compound structures can produce different reactive species depending on their structural composition ijaplett.com.

Interfacial Interactions of this compound with Other Materials

Interfacial interactions involving this compound can occur in various contexts, such as in composite materials, coatings, or environmental systems. Understanding how this compound surfaces interact with other materials is crucial for applications and environmental impact assessments. While direct studies on the interfacial interactions of bulk this compound with specific materials are not prominently featured in the search results, research on the adsorption behavior of cadmium ions on various surfaces provides relevant insights into potential interactions. For instance, studies on the adsorption of cadmium ions on materials like magnetite, silica, alumina, and cellulosic materials demonstrate that adsorption depends on interfacial dynamics, adsorbate reactivity, adsorbent surface activity, and matrix properties nih.gov. The presence of other ions can also alter cadmium adsorption behavior, indicating physical interactions on different surfaces nih.gov.

Adsorption and Desorption Behavior on this compound Surfaces

The adsorption and desorption behavior of substances on this compound surfaces are fundamental surface phenomena. Adsorption involves the attachment of molecules or ions to the surface, driven by physical and chemical interactions researchgate.net. Desorption is the release of adsorbed species from the surface udel.edu.

Studies on the adsorption and desorption of cadmium ions on various materials, including soils and microplastics, offer insights into the factors influencing these processes, which can be extrapolated to understand potential behavior on this compound surfaces. Cadmium adsorption kinetics are often characterized by a rapid initial stage followed by slower processes mdpi.com. Adsorption isotherms frequently fit models like Langmuir and Freundlich, indicating different adsorption mechanisms mdpi.comcapes.gov.br. Factors such as pH, the presence of organic matter, and competing ions significantly influence cadmium adsorption and desorption mdpi.comnih.govmdpi.com. For example, low pH conditions can favor cadmium desorption mdpi.com. The adsorption process can involve both specific adsorption and exchangeable adsorption, with ions adsorbed onto low potential energy sites being more easily desorbed at high adsorption amounts mdpi.com. Desorption can often be more difficult than adsorption, with apparent irreversibility or hysteresis observed in some systems udel.edu.

While specific detailed data tables directly related to adsorption/desorption on this compound surfaces were not found, the general principles and models derived from studies on cadmium interaction with other materials can inform the understanding of these phenomena on this compound.

Adsorption/Desorption FactorObserved Impact (from studies on other materials)
pHSignificant impact; low pH favors desorption. mdpi.com
Organic MatterCan influence adsorption and promote desorption. mdpi.comnih.govmdpi.com
Competing IonsCan alter adsorption behavior through competition. nih.gov
Contact TimeAffects the extent and rate of adsorption. mdpi.comcapes.gov.br
Surface PropertiesAdsorbent surface activity and available sites are crucial. nih.gov

Further dedicated research on the surface science of this compound is needed to fully elucidate its specific interfacial interactions and adsorption/desorption characteristics.

Functional Material Applications Research of Cadmium Borates

Investigations into Luminescent Phenomena in Cadmium Borate (B1201080) Systems

Cadmium borate compounds have been the subject of significant research for their luminescent properties, which are highly tunable through the introduction of various dopants. These materials are promising candidates for applications in lighting, displays, and radiation dosimetry. unijisedu.com

Spectroscopic Probes of Emission and Excitation in Doped Cadmium Borates for Phosphor Development

The development of phosphors based on this compound hosts largely depends on the spectroscopic analysis of their emission and excitation properties when doped with activator ions, such as rare-earth or transition metals. The host lattice of this compound provides a stable framework for these ions, and the specific emission wavelengths are determined by the choice of dopant and the synthesis conditions. unijisedu.com

Research has shown that this compound phosphors can exhibit a range of emission colors. For instance, undoped cadmium borates can produce orange-red emissions. unijisedu.com When doped with specific activators, the emission can be tailored. Studies on cobalt (Co²⁺) doped this compound nanopowder have indicated potential applications for yellowish-green light emission. The introduction of dopants creates electronic transitions that are responsible for the observed luminescence. unijisedu.com The efficiency of this luminescence is also influenced by the transfer of energy between the host lattice and the dopant ions. unijisedu.com

In related borate glass systems, such as samarium (Sm³⁺)-doped borate glasses, intense fluorescence in the yellow and red spectral range is observed upon excitation in the ultraviolet (UV) and blue regions. spie.org This process, known as frequency down-conversion, highlights the versatility of borate hosts for phosphor applications. spie.org The study of these spectroscopic properties is crucial for optimizing dopant concentrations and improving luminescence conversion efficiency for use in advanced luminous devices. unijisedu.com

This compound SystemDopant/ActivatorEmission Color/RangeExcitation Range
This compoundNone (undoped)Orange-Red-
This compound NanopowderCobalt (Co²⁺)Yellowish-Green-
Samarium-doped Barium Borate Glass (for comparison)Samarium (Sm³⁺)Yellow and RedUV and Blue

Research on Persistent Luminescence and Thermoluminescence in this compound Hosts

Persistent luminescence, often described as a long-lasting afterglow, is the phenomenon where a material continues to emit light for a significant time after the excitation source has been removed. frontiersin.org This property is closely related to thermoluminescence (TL), which is the emission of light from a pre-irradiated material when it is heated. wikipedia.org Both phenomena rely on the presence of energy traps within the crystal lattice of the material. wikipedia.orgnih.gov

When exposed to ionizing radiation, electrons in the material are excited and become trapped in defects within the crystal structure. In persistent luminescence, these electrons are gradually released at ambient temperature, resulting in a prolonged glow. frontiersin.org In thermoluminescence, the application of heat provides the necessary energy to release the trapped electrons, which then recombine with luminescence centers to emit light. The intensity of this light is proportional to the initial radiation dose, making TL materials valuable for dosimetry. wikipedia.org

Borate compounds are of particular interest for thermoluminescence dosimetry (TLD) due to their chemical stability and effective atomic numbers that can be close to that of human tissue. researchgate.netepj-conferences.org While specific research on persistent luminescence in this compound is emerging, the principles are based on charge carrier trapping. In similar cadmium-based compounds like cadmium silicate, defects such as oxygen and cadmium vacancies are believed to act as these crucial traps. nih.gov

Thermoluminescence studies on borate glasses, including europium-doped this compound glass, have shown their potential as TLD materials. Research on various doped borate phosphors demonstrates that the addition of activators can create or enhance the TL glow peaks, which are characteristic curves of light intensity versus temperature. researchgate.netijert.org For example, studies on Dy-doped calcium borate glass, a related compound, show a prominent TL glow peak at 286°C, indicating deep traps that are stable at room temperature, a desirable feature for dosimeters. epj-conferences.org

PhenomenonUnderlying MechanismKey Characteristics in BoratesApplication
Persistent LuminescenceGradual release of trapped electrons at ambient temperature following excitation.Long-lasting afterglow (minutes to hours). frontiersin.org Trap distribution is influenced by intrinsic (e.g., cadmium vacancies) and extrinsic defects. nih.govSafety signage, bioimaging. frontiersin.org
Thermoluminescence (TL)Thermally stimulated release of trapped electrons following irradiation. wikipedia.orgCharacteristic glow peaks at specific temperatures. epj-conferences.org Light output is proportional to the absorbed radiation dose. wikipedia.orgRadiation Dosimetry (TLD). researchgate.net

Research into Scintillation Mechanisms in this compound Single Crystals

Scintillators are materials that emit a flash of light—a scintillation—when they absorb ionizing radiation. This property makes them essential components in detectors for medical imaging, high-energy physics, and security screening. nih.govhilger-crystals.co.uk The effectiveness of a scintillator is primarily judged by its light yield, energy resolution, and the speed of its response (decay time). caen.it

Light Yield and Energy Resolution Studies for Radiation Detection

Light Yield refers to the efficiency of converting the absorbed radiation energy into light photons. It is typically measured in photons per megaelectronvolt (photons/MeV). caen.itnrc.gov A high light yield is desirable as it results in a stronger signal for the photodetector, which improves the statistical quality of the measurement and, consequently, the energy resolution. caen.it

Energy Resolution is a measure of the detector's ability to distinguish between two different energies of incident radiation. A better energy resolution allows for more precise identification of radioactive isotopes and reduces the impact of scattered radiation in imaging applications. nih.gov It is often expressed as the full width at half maximum (FWHM) of a specific photopeak in the energy spectrum, given as a percentage of the peak's energy. mdpi.com

While extensive data exists for established scintillators, specific quantitative studies on the light yield and energy resolution of this compound single crystals are not widely reported in publicly available literature. For context, prominent scintillator materials exhibit a wide range of performance.

Scintillator Material (for comparison)Typical Light Yield (photons/MeV)Typical Energy Resolution (@ 662 keV)
NaI(Tl)38,000~7%
BGO (Bi₄Ge₃O₁₂)8,200 caen.it~10-12%
LSO/LYSO (Ce-doped Lu-based silicates)25,000 - 33,000 nih.gov~8-10%
LaBr₃(Ce)~60,000 nih.gov~3-4% nih.gov

Research into novel materials like cadmium borates aims to find compositions that could offer a favorable combination of these properties for specific radiation detection applications.

Decay Time Constants and Afterglow Characteristics of this compound Scintillators

Decay Time is the characteristic time it takes for the scintillation light emission to decrease after the initial excitation event. nrc.gov A short decay time is crucial for applications that require high count rates, as it allows the detector to distinguish between successive radiation events that are very close in time, preventing signal "pile-up." nrc.gov Decay times for common scintillators can range from nanoseconds to microseconds. caen.it

Afterglow refers to the long-lived luminescence that can persist after the primary scintillation event. researchgate.net It is an undesirable characteristic in most scintillation applications, particularly in imaging systems like computed tomography (CT), as it can introduce noise and artifacts into the measurements. Afterglow is often caused by the slow release of charge carriers from deep traps in the material's crystal lattice.

Scintillator Material (for comparison)Typical Decay Time (nanoseconds)
BGO (Bi₄Ge₃O₁₂)300 caen.it
LYSO(Ce)40 caen.it
CsI(Tl)1000 caen.it
LaBr₃(Ce)16-35

Exploration of Nonlinear Optical Behavior in this compound Compounds

Nonlinear optical (NLO) materials are essential for advanced photonic technologies, including laser frequency conversion, optical switching, and data storage. wiley.com Their defining characteristic is that their optical properties, such as the refractive index, change in response to the intensity of incident light. Borate crystals, as a class, are well-regarded for their excellent NLO properties, which stem from the unique electronic structure of their boron-oxygen anionic groups. ias.ac.inresearchgate.net

The NLO response in borate crystals is largely attributed to the delocalization of electrons within structural units like (BO₃)³⁻ triangles. researchgate.net Research into this compound compounds has revealed their potential as NLO materials.

A notable example is the hybrid material Thiourea Cadmium Hydrogen Borate (TCHB). Single crystal studies of TCHB have confirmed its NLO capability through Kurtz powder tests. Spectroscopic analysis determined its UV cut-off wavelength to be 285 nm, indicating a wide transparency window in the visible and infrared regions, which is a critical requirement for NLO applications. worldscientific.com

Another relevant compound is cadmium sulfur boracite (Cd₃B₇O₁₃S₂), which possesses a cubic crystal structure. wikipedia.org The non-centrosymmetric nature of many boracite structures is often associated with second-order NLO effects. The investigation of these and other complex this compound structures is an active area of materials science, aiming to develop new crystals with high NLO coefficients and high damage thresholds for laser applications. researchgate.net

This compound CompoundObserved/Potential NLO PropertyKey Finding/Characteristic
Thiourea Cadmium Hydrogen Borate (TCHB)Confirmed NLO capability. worldscientific.comUV cut-off wavelength at 285 nm, wide transparency window. worldscientific.com
Cadmium Sulfur Boracite (Cd₃B₇O₁₃S₂)Potential NLO properties.Possesses a cubic crystal structure. wikipedia.org

Second Harmonic Generation (SHG) Studies in Noncentrosymmetric this compound Materials

Second Harmonic Generation (SHG) is a nonlinear optical process in which photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy and therefore twice the frequency and half the wavelength of the initial photons. A prerequisite for a material to exhibit SHG is a noncentrosymmetric crystal structure. In such structures, the response of the material to an external electric field is asymmetric, leading to the generation of even harmonics.

Several noncentrosymmetric this compound compounds have been synthesized and their SHG properties investigated. A notable example is the cadmium indium borate, Cd₄InO(BO₃)₃ (CIBO). This compound crystallizes in the non-centrosymmetric and polar space group Cm. The structure features BO₃ triangles arranged in an approximately parallel configuration, which, along with the presence of the d¹⁰ cation Cd²⁺, contributes to a strong SHG effect. Powder SHG measurements on CIBO, using a 1064 nm laser, revealed a strong response approximately three times that of potassium dihydrogen phosphate (KDP), a widely used NLO material rsc.org.

Another class of cadmium borates that has been explored for NLO applications is the cadmium tartratoborates. For instance, K₂Cd₄[(C₄H₂O₆)₂B]₂(H₂O)₂ and Li₀.₉₂K₁.₀₈Cd₁.₅(C₄H₂O₆)₂B₂ have been synthesized and shown to crystallize in acentric and polar space groups, respectively. These compounds exhibit phase-matchable SHG signals, with intensities of about 3.2 and 1.5 times that of KDP, respectively rsc.orgresearchgate.net. The SHG response in these materials originates from the synergistic polarization effects of both the asymmetric borate clusters and the chiral tartrate anions.

Hybrid organic-inorganic materials incorporating this compound moieties have also demonstrated NLO properties. Single crystals of Thiourea Cadmium Hydrogen Borate (TCHB) have been grown and their NLO capability was confirmed using the Kurtz powder test nih.govresearchgate.net. This test provides a qualitative and semi-quantitative measure of the SHG efficiency of a powdered crystalline material.

The following table summarizes the SHG properties of some noncentrosymmetric this compound materials.

CompoundCrystal SystemSpace GroupSHG Intensity (x KDP)Reference
Cd₄InO(BO₃)₃MonoclinicCm~3 rsc.org
K₂Cd₄[(C₄H₂O₆)₂B]₂(H₂O)₂---Acentric Pc~3.2 rsc.orgresearchgate.net
Li₀.₉₂K₁.₀₈Cd₁.₅(C₄H₂O₆)₂B₂---Polar C2~1.5 rsc.orgresearchgate.net
Thiourea Cadmium Hydrogen BorateMonoclinicC2/c (centrosymmetric) but exhibits NLO propertiesConfirmed by Kurtz powder test nih.govresearchgate.net

Note: While Thiourea Cadmium Hydrogen Borate is reported to crystallize in a centrosymmetric space group, the observation of NLO properties suggests a potential deviation from perfect centrosymmetry or the presence of acentric domains within the crystal.

Phase-Matching Conditions and Optical Damage Threshold Research

For efficient SHG in practical applications, the phase-matching condition must be satisfied. This condition requires that the refractive index of the fundamental wave is equal to that of the second harmonic wave within the crystal. Birefringent materials, where the refractive index depends on the polarization and propagation direction of light, can achieve this by appropriate orientation of the crystal with respect to the incident laser beam.

Research on this compound materials has indicated that several compounds are phase-matchable. The cadmium tartratoborates, K₂Cd₄[(C₄H₂O₆)₂B]₂(H₂O)₂ and Li₀.₉₂K₁.₀₈Cd₁.₅(C₄H₂O₆)₂B₂ , have been identified as phase-matchable, which is a critical characteristic for their potential use in frequency conversion devices rsc.orgresearchgate.net. For Cd₄InO(BO₃)₃ , a moderate birefringence of 0.077 at 1064 nm has been reported, which is essential for achieving phase-matching in the desired wavelength range rsc.org.

The optical damage threshold, or laser-induced damage threshold (LIDT), is another crucial parameter for NLO crystals. It represents the maximum laser intensity that the material can withstand without suffering irreversible damage. Materials with high optical damage thresholds are essential for high-power laser applications.

While general studies on the laser-induced damage of borate crystals exist, specific and detailed quantitative data on the optical damage threshold of various this compound compounds are not extensively reported in the available literature. Borate crystals, in general, are known for their high damage thresholds, often exceeding tens of GW/cm² acs.org. This high resistance to laser damage is a significant advantage of borate-based NLO materials. However, further research is required to precisely quantify the LIDT for specific this compound compositions under various laser parameters (wavelength, pulse duration, and repetition rate).

The table below summarizes the available information on phase-matching and optical damage threshold for selected this compound materials.

CompoundBirefringence (at 1064 nm)Phase-MatchableOptical Damage ThresholdReference
Cd₄InO(BO₃)₃0.077YesNot explicitly reported rsc.org
K₂Cd₄[(C₄H₂O₆)₂B]₂(H₂O)₂Not explicitly reportedYesNot explicitly reported rsc.orgresearchgate.net
Li₀.₉₂K₁.₀₈Cd₁.₅(C₄H₂O₆)₂B₂Not explicitly reportedYesNot explicitly reported rsc.orgresearchgate.net

Studies on Dielectric Response and Ferroelectric Phenomena in this compound Materials

The dielectric and ferroelectric properties of materials are of fundamental importance for their application in electronic devices such as capacitors, sensors, and non-volatile memories. Research in this area for this compound compounds is still emerging, with some initial studies indicating interesting behaviors.

Frequency and Temperature Dependent Dielectric Permittivity Research

The dielectric permittivity (or dielectric constant) of a material is a measure of its ability to store electrical energy in an electric field. The study of its dependence on the frequency of the applied electric field and on temperature provides insights into the polarization mechanisms within the material.

In this compound glasses, the dielectric properties are influenced by the composition and the structural role of cadmium ions. At high concentrations, Cd²⁺ ions can act as network modifiers, influencing the arrangement of the borate network and consequently the dielectric response. Studies on cadmium lead bismuthate glasses have shown that the addition of CdO affects the density and molar volume, which in turn are related to the dielectric constant and polarizability ijmaterials.comacs.org. For sodium borate glasses containing CuO, the incorporation of CuO, which can act as a glass former, has been observed to decrease the dielectric constant and dissipation loss with increasing frequency rsc.org.

For crystalline cadmium-containing compounds, the dielectric behavior has been investigated in some specific cases. For instance, in the inorganic nonlinear optical crystal, sodium cadmium tetra chloride (SCTC), the variation of the dielectric constant and dielectric loss as a function of frequency at various temperatures has been reported to show normal dielectric behavior, where the dielectric constant decreases with increasing frequency ijmaterials.com. This behavior is typical for many dielectric materials and is attributed to the different polarization mechanisms (electronic, ionic, and dipolar) having different response times to the applied field.

The following table presents a summary of the general trends observed in the dielectric permittivity of cadmium-containing borate and related materials.

Material SystemFrequency Dependence of Dielectric ConstantTemperature Dependence of Dielectric ConstantReference
This compound GlassesGenerally decreases with increasing frequencyDependent on composition and specific polarization mechanisms ijmaterials.comacs.org
Sodium Cadmium Tetra Chloride (SCTC)Decreases with increasing frequency (normal behavior)Not explicitly detailed ijmaterials.com

Polarization Reversal and Hysteresis Loop Analysis in Ferroelectric Cadmium Borates

Ferroelectric materials are a class of dielectric materials that exhibit a spontaneous electric polarization that can be reversed by the application of an external electric field. This behavior leads to a characteristic hysteresis loop when the polarization is plotted against the applied electric field.

The investigation of ferroelectricity in pure this compound compounds is an area that is not yet extensively documented in the scientific literature. However, studies on related cadmium-containing materials suggest the potential for ferroelectric behavior. For example, a novel organic-inorganic hybrid crystal, diisopropylammonium tetrabromocadmate ((C₆H₁₆N)₂[CdBr₄]), has been shown to exhibit a ferroelectric-ferroelectric phase transition. P-E hysteresis loop measurements confirmed the ferroelectric nature of both of its phases, with a spontaneous polarization of 0.11 μC/cm² determined for the low-temperature phase nih.gov.

The presence of a hysteresis loop is the definitive proof of ferroelectricity. Key parameters derived from the hysteresis loop include the spontaneous polarization (P_s), the remnant polarization (P_r), and the coercive field (E_c). While specific data for this compound compounds are scarce, the study of such loops in related materials provides a framework for future investigations. The shape of the hysteresis loop can also provide information about the switching dynamics and the presence of any leakage currents or defects in the material.

Further research is needed to explore and characterize potential ferroelectric phases in this compound systems, which would involve the synthesis of high-quality single crystals and the detailed analysis of their polarization-electric field behavior.

Research into Catalytic Activity and Selectivity of this compound Compositions

The application of solid materials as catalysts is crucial in a vast array of chemical processes, offering advantages in terms of separation, reusability, and stability. The catalytic potential of this compound compositions is an area of growing interest, although detailed studies remain limited.

Photocatalytic Mechanisms on this compound Surfaces

The photocatalytic activity of this compound stems from its nature as a wide-bandgap semiconductor material. ijaplett.com The fundamental mechanism is initiated when the surface is irradiated with photons of energy equal to or greater than its bandgap. This process creates electron-hole pairs (e⁻/h⁺).

The generated charge carriers then migrate to the catalyst's surface. The photogenerated electrons can react with adsorbed oxygen molecules to produce superoxide radicals (•O₂⁻). Simultaneously, the holes can react with water molecules or hydroxide ions to form highly reactive hydroxyl radicals (•OH). mdpi.com These powerful oxidizing agents, known as reactive oxygen species (ROS), are the primary drivers of photocatalytic degradation. nih.govresearchgate.netresearchgate.net

Photoexcitation: this compound + hv → e⁻ + h⁺

Electron Reaction: e⁻ + O₂ → •O₂⁻

Hole Reaction: h⁺ + H₂O → •OH + H⁺

Degradation: •O₂⁻ / •OH + Pollutants → Degraded Products (e.g., CO₂, H₂O)

Investigations into Radiation Detection Capabilities of this compound Architectures

This compound structures are investigated for radiation detection due to the unique nuclear properties of their constituent elements, cadmium and boron. These materials offer a dual-mode potential for detecting both neutrons and gamma-rays, making them versatile for various applications in nuclear instrumentation and monitoring. The high neutron cross-section of boron-10 and the gamma-ray sensitivity of high-Z cadmium are the principal drivers for this research.

The primary mechanism for neutron detection in cadmium borates relies on the isotope Boron-10 (¹⁰B), which has a large thermal neutron capture cross-section. When a ¹⁰B nucleus captures a thermal neutron, it undergoes a nuclear reaction, producing an alpha particle (α) and a Lithium-7 (⁷Li) ion, often accompanied by a 478 keV prompt gamma-ray.

The reaction is as follows: ¹⁰B + n → [¹¹B]* → α + ⁷Li + 2.792 MeV (Ground state, ~6% probability) or ¹⁰B + n → [¹¹B]* → α + ⁷Li* + 2.310 MeV; ⁷Li* → ⁷Li + γ (0.478 MeV) (Excited state, ~94% probability)

Detection is achieved by measuring the energetic charged particles (α and ⁷Li) or the prompt gamma-ray. mdpi.com Enriching the this compound material with the ¹⁰B isotope significantly enhances the neutron detection efficiency. Cadmium isotopes also possess high thermal neutron capture cross-sections, which can contribute to detection via the release of a cascade of gamma rays totaling up to 9 MeV. byu.edu However, this can also be a source of interference for detectors focused solely on the ¹⁰B reaction. The efficiency of boron-rich this compound detectors is a function of the ¹⁰B enrichment, material density, and the detector's geometry.

Table 1: Thermal Neutron Capture Cross-Sections of Relevant Isotopes.
IsotopeCross-Section (barns)
¹⁰B3840
¹¹³Cd20600
Natural Cadmium2520
Natural Boron767

This compound's utility in gamma-ray spectroscopy is primarily due to the high atomic number (Z=48) of cadmium, which increases the probability of gamma-ray interactions, particularly the photoelectric effect. mirion.com This interaction is crucial for spectroscopy as it involves the complete absorption of the gamma-ray's energy, producing a distinct photopeak in the energy spectrum that allows for the identification of gamma-emitting radionuclides. mirion.com

This compound materials can function as scintillators, where a gamma-ray interaction produces a flash of light that is proportional to the deposited energy. ostphotonics.com This light is then converted into an electrical signal by a photomultiplier tube. The energy resolution of such a detector determines its ability to distinguish between gamma-rays of closely spaced energies. Research in this area focuses on optimizing the light yield and transparency of this compound glasses and crystals. Furthermore, the characteristic prompt gamma-rays from neutron capture events within the material (478 keV from ¹⁰B and a complex spectrum up to 9 MeV from Cadmium) can be analyzed, allowing the material to serve as a tool for spectroscopic studies of these nuclear reactions. byu.edu

Table 2: Key Gamma-Ray Energies from Neutron Capture in this compound.
Originating IsotopeGamma-Ray EnergyInteraction Type
¹⁰B478 keVPrompt Gamma from (n,α) reaction
¹¹³Cd~9 MeV (Total Cascade)Prompt Gamma Cascade from (n,γ) reaction

Research into Gas Sensing Performance of this compound-Based Composites

Research into this compound for gas sensing applications often involves its incorporation into composite materials. The sensing mechanism is typically based on the principle of chemiresistive sensors, where the electrical resistance of the material changes upon exposure to a target gas. When gas molecules adsorb onto the surface of the semiconductor-based composite, they interact with pre-adsorbed oxygen species, leading to a charge transfer that alters the charge carrier concentration and, consequently, the material's conductivity. The role of this compound in such composites could be to provide a stable, high-surface-area matrix or to create heterojunctions with other semiconductor oxides (e.g., ZnO, SnO₂), which can enhance sensitivity and selectivity. nih.gov

The sensitivity of a gas sensor refers to the magnitude of its response to a specific concentration of a target gas, while selectivity is its ability to distinguish that gas from other interfering gases. bohrium.com For this compound-based composites, achieving high sensitivity and selectivity is a primary research goal.

Sensitivity can be enhanced by creating porous nanostructures, which increase the surface-area-to-volume ratio, providing more active sites for gas interaction. The operating temperature also plays a critical role in optimizing the reaction kinetics and maximizing the sensor's response.

Selectivity is often improved by modifying the composite material. This can be achieved by:

Doping: Introducing specific elements into the this compound lattice to create preferential adsorption sites for a target analyte.

Surface Decoration: Coating the composite with nanoparticles of noble metals (e.g., Pt, Pd), which can act as catalysts to promote reactions with specific gases. mdpi.com

Composite Formulation: Forming heterojunctions with other metal oxides to leverage different surface affinities and electronic properties. rsc.org

Table 3: Representative Research Data on Selectivity of Doped Semiconductor Gas Sensors.
Sensing MaterialDopantTarget AnalyteOperating Temp. (°C)Response to TargetResponse to Interferent (e.g., CO)
ZnO NanoparticlesAl (5%) & Mg (1%)H₂250~70 (to 2000 ppm)~2 (to 2000 ppm)
Reduced Graphene OxideNitrogenNO₂100HighLow
SnO₂CobaltEthanol300HighModerate

Note: This table presents typical data for similar sensor types to illustrate the concept of selectivity, as specific data for this compound composites is emerging. mdpi.comresearchgate.net

Response and recovery times are critical parameters that define the dynamic performance of a gas sensor. zenodo.org

Response Time: The time taken for the sensor to reach a certain percentage (typically 90%) of its final stable signal upon exposure to the target gas.

Recovery Time: The time required for the sensor's signal to return to a specified percentage (typically 10%) of its original baseline after the gas is removed.

These characteristics are governed by the kinetics of the gas adsorption and desorption processes on the sensor surface, as well as the rate of diffusion of gas molecules into the porous sensing layer. researchgate.net Factors such as the sensor's operating temperature, the binding energy between the gas and the surface, and the material's morphology significantly influence these times. Generally, higher operating temperatures lead to faster response and recovery due to increased surface reaction and desorption rates. However, this must be balanced against sensitivity and power consumption considerations. Research on this compound composites would involve systematic testing to characterize and optimize these temporal parameters for specific target gases. nih.gov

Table 4: Typical Response and Recovery Times for Metal Oxide Semiconductor Gas Sensors.
Sensing MaterialTarget GasConcentration (ppm)Temp. (°C)Response Time (s)Recovery Time (s)
SnO₂H₂500350&lt; 1&gt; 20
Cr-doped TiO₂Acetone1025055182
WO₃/SnO₂ CompositeHumidity (97% RH)N/ARoom Temp.0.60.6

Note: This table provides context from existing metal oxide sensor research, indicating performance benchmarks for potential this compound-based sensors. researchgate.netresearchgate.net

Exploration of Energy Storage Mechanisms in this compound Frameworks

The investigation into this compound frameworks for energy storage applications is an emerging field, driven by the unique structural and chemical properties of borate compounds. Research is beginning to explore the potential of these materials to function as solid electrolytes and electrode materials, with a focus on understanding the fundamental mechanisms that govern their performance. The rigid, three-dimensional networks of borate and cadmium ions offer potential pathways for ion transport and stable hosts for electrochemical reactions, making them intriguing candidates for next-generation energy storage devices.

Electrochemical Cycling Stability of this compound Electrodes

The long-term stability of electrode materials during repeated charge and discharge cycles is a critical parameter for the practical application of batteries. The rigid framework of this compound suggests that it could serve as a stable host for the insertion and extraction of ions, a key characteristic for a durable electrode. The strong covalent bonds within the borate network can help to mitigate the mechanical stresses that often lead to the degradation of electrode materials during cycling.

Research on other metal oxides and borate-coated materials has shown that the presence of a stable, inorganic framework can significantly enhance cycling stability. For example, surface coatings of borates on graphite anodes have been shown to improve the stability of the solid electrolyte interphase (SEI), a critical layer that forms on the electrode surface and influences battery life. borax.com It is plausible that a this compound electrode could inherently form a stable interface with the electrolyte, leading to improved capacity retention over numerous cycles.

The electrochemical performance of a hypothetical this compound electrode is compared with other relevant electrode materials in the table below.

Electrode MaterialCapacity Retention after 500 Cycles (%)Coulombic Efficiency (%)
This compound (Hypothetical) 85 - 95>99
Graphite (uncoated)~80~99.5
Lithium Titanate (LTO)>90>99.8
Silicon (nanostructured)<70~99

Note: The data for this compound is hypothetical and based on the anticipated stability of a rigid borate framework.

Key factors that would influence the cycling stability of this compound electrodes include its structural integrity during ion insertion/extraction, the chemical stability at the electrode-electrolyte interface, and its electronic conductivity. While the inherent electronic conductivity of this compound may be low, this could potentially be addressed through carbon coating or the creation of composite materials.

Studies on Ionic Conductivity in this compound Electrolytes for Battery Applications

The development of novel electrolytes with high ionic conductivity is a central theme in battery research. Borate-based electrolytes, both solid and liquid, have garnered attention due to their potential for high lithium-ion transference numbers and wide electrochemical stability windows. While specific studies on this compound electrolytes are not widely available, the broader class of borate materials provides a basis for understanding their potential.

In the context of solid-state electrolytes, the ionic conductivity of this compound would be dictated by the factors discussed in section 6.8.1. The ordered arrangement of atoms in a crystalline this compound framework could provide well-defined pathways for ion migration. Research on anionic covalent organic frameworks with tetratopic borate centers has shown that the crystalline structure offers regulated diffusion channels that lower the energy barrier for ion hopping compared to amorphous structures. nih.gov

The table below summarizes the ionic conductivity of various borate-based electrolyte systems, providing a comparative landscape for the potential performance of a this compound-based electrolyte.

Electrolyte SystemTypeIonic Conductivity (S/cm) at Room TemperatureReference Cation
This compound (Hypothetical) Solid-State10⁻⁶ - 10⁻⁵Li⁺/Na⁺
Lithium bis(oxalato)borate (LiBOB) in organic solventLiquid~10⁻³Li⁺
Borate-based Covalent Organic Framework (COF)Quasi-Solid-State~10⁻⁵Li⁺
Amorphous Lithium Borate Glass (Li₂O-B₂O₃)Solid-State~10⁻⁷Li⁺

Note: The data for this compound is hypothetical. Data for other systems are representative values from the literature.

The incorporation of cadmium into the borate glass network could modify the local structure and the number of non-bridging oxygens, which in turn can influence the mobility of charge carriers. Studies on sodium this compound glasses have explored their electrical properties, though not specifically in the context of battery electrolytes. researchgate.net Further investigations into the synthesis of amorphous or glassy this compound, potentially with the addition of other network modifiers, could lead to materials with optimized ionic conductivity for battery applications.

Environmental and Geochemical Research Perspectives on Cadmium Borates

Investigations into the Geochemical Cycling of Cadmium and Boron in Borate-Rich Formations

The geochemical cycling of cadmium and boron in borate-rich formations is a subject of increasing interest, driven by the need to understand the transport and fate of toxic heavy metals in unique geological environments. Borate (B1201080) deposits, typically formed in evaporitic settings such as playa lakes in arid or semi-arid regions with significant volcanic and seismic activity, create distinct geochemical conditions. researchgate.netnottingham.ac.uk These environments are often fed by thermal springs and streams that leach elements from surrounding volcanic terrains and basement rocks. researchgate.netnottingham.ac.uk

Research into the elemental composition of major borate minerals has revealed the presence of trace metals, including cadmium. A key study investigating the cadmium (Cd) and lead (Pb) content in commercially important Turkish borate minerals—colemanite, tincal, and ulexite—provides direct evidence of cadmium's incorporation into these formations. Using electrothermal atomic absorption spectrometry, researchers determined the concentrations of cadmium within these minerals, suggesting that cadmium is a naturally occurring trace constituent. researchgate.net The presence of cadmium is likely linked to the geochemical sources that supply the more common elements, such as calcium, sodium, and boron itself, to the evaporite basins. researchgate.netnottingham.ac.uk

The primary sources for boron, arsenic, and sulfur in these deposits are typically attributed to Tertiary volcanic rocks and associated geothermal activity. researchgate.netnottingham.ac.uk Cadmium's geochemical behavior is often associated with that of zinc, and it is commonly found in sulfide (B99878) minerals. nih.gov However, in the oxidizing conditions characteristic of many evaporite formations, cadmium can be mobilized and subsequently co-precipitated with or adsorbed onto other minerals as they form. researchgate.netnih.gov The geochemical investigations of the Emet borate deposits in Turkey, for example, point to a high Fe2O3:FeO ratio, which suggests strongly oxidizing conditions during precipitation. researchgate.netnottingham.ac.uk

The cycling process begins with the weathering of cadmium-bearing rocks and minerals, such as shales and sulfides, in the catchment areas surrounding the borate-forming basins. nih.gov Volcanic and hydrothermal inputs, critical for the formation of borate deposits, can also serve as a primary source of cadmium. researchgate.netnottingham.ac.uk Once transported into the lacustrine environment, cadmium ions (Cd²⁺) can be incorporated into the crystal lattice of precipitating borate minerals, adsorbed onto the surfaces of clay minerals interbedded with the borates, or form discrete cadmium-containing minerals, although the latter is less documented. researchgate.net

The following table summarizes the findings on cadmium content in various Turkish borate minerals and related waste materials, illustrating the baseline levels of this element within these specific geological formations.

Table 1: Cadmium (Cd) Content in Turkish Borate Minerals and Waste

SampleCadmium (Cd) Content (µg/g)Analytical Method
Colemanite0.14 ± 0.02Electrothermal Atomic Absorption Spectrometry
Tincal0.09 ± 0.01Electrothermal Atomic Absorption Spectrometry
Ulexite0.11 ± 0.01Electrothermal Atomic Absorption Spectrometry
Boron Waste0.21 ± 0.02Electrothermal Atomic Absorption Spectrometry
Data synthesized from findings on cadmium in Turkish borate minerals. researchgate.net

Exploration of Cadmium Borate Interactions with Environmental Interfaces and Sediments

The interaction of this compound with environmental interfaces, such as sediment-water and soil-water interfaces, has not been a direct subject of extensive research. Studies have focused primarily on the behavior of the cadmium ion (Cd²⁺) in sedimentary environments, rather than the specific compound this compound. nih.govmdpi.com

In typical aquatic systems, cadmium exhibits a strong affinity for particulate matter. Its mobility and bioavailability are largely controlled by adsorption and desorption processes on the surfaces of clays (B1170129), iron and manganese oxides, and organic matter. nih.gov Under anoxic, reducing conditions, which can develop in flooded wetland soils or deeper lake sediments, cadmium mobility is often controlled by the precipitation of highly insoluble cadmium sulfide (CdS). nih.govresearchgate.net However, the evaporite basins where borate minerals form are often characterized by oxidizing conditions, making sulfide precipitation less likely. researchgate.net

In a borate-rich environment, several processes could influence cadmium's interaction with sediments:

Adsorption onto Borate Minerals: Cadmium ions could adsorb onto the surfaces of common borate minerals like colemanite or ulexite. The surface charge of these minerals and the pH of the surrounding water would govern the strength of this interaction.

Co-precipitation: As discussed in section 7.1, cadmium can be incorporated into the structure of borate minerals as they precipitate from solution. researchgate.net

Competition with Other Cations: The high concentrations of calcium (Ca²⁺) and sodium (Na⁺) in brines from which borate minerals form would create significant competition for binding sites on sediment particles, potentially increasing the mobility of cadmium.

Influence of Boron on Cadmium Uptake: Research in plant biology has shown that boron can influence cadmium accumulation. In rice plants, the application of boron and silicon was found to alleviate cadmium toxicity by suppressing the expression of genes responsible for cadmium transport. nih.gov While this occurs at a biological interface, it suggests that boron can modulate cadmium mobility and uptake, a principle that might extend to geochemical interfaces.

Geochemical analysis of sediments often reveals correlations between cadmium and other elements. For example, studies have shown relationships between cadmium and zinc, as well as with clay content, indicating that fine-grained sediments with high surface areas are important sinks for cadmium. nih.govresearchgate.net The presence of high concentrations of dissolved boron could potentially alter these relationships by forming aqueous complexes with cadmium or by modifying the surface chemistry of sediment particles, but this remains an area for future investigation.

Studies on the Role of Borate Minerals, Including Cadmium Borates, in Geological Processes and Mineral Sequestration

Borate minerals play a significant role in geological processes, primarily as indicators of specific paleo-environmental conditions. Their formation is intrinsically linked to tectonically active regions with arid climates and volcanic or geothermal activity, making them valuable markers for reconstructing past geological settings. nottingham.ac.ukresearchgate.net The mineral assemblages found in borate deposits, such as the predominance of calcium borates (colemanite) versus sodium borates (borax), can provide detailed insights into the chemical composition of the parent brines and the evolutionary history of the basin. researchgate.netnottingham.ac.uk

The concept of using borate minerals for the sequestration of heavy metals like cadmium is not well established in scientific literature. Sequestration involves the long-term immobilization of toxic substances to prevent their release into the biosphere. While various materials, such as titanate nanotubes and diatom biomass, have been studied for their effectiveness in sequestering cadmium ions from aqueous solutions, borate minerals have not been a primary focus of such research. frontiersin.orgnih.gov

Nonetheless, the natural incorporation of cadmium into the crystal structure of borate minerals, as evidenced by its presence in commercial deposits, represents a form of natural mineral sequestration. researchgate.net During the formation of these evaporite deposits millions of years ago, dissolved cadmium was removed from the paleolake's water column and locked within the solid mineral matrix of colemanite, ulexite, and other borates. This process effectively immobilizes the cadmium, preventing its participation in more dynamic environmental cycles as long as the deposit remains geologically stable and unweathered.

The potential for engineered sequestration using borates could be an area for future exploration. This might involve:

Induced Precipitation: Creating conditions that favor the precipitation of this compound or the co-precipitation of cadmium with more common borate minerals to treat cadmium-contaminated industrial wastewater.

Sorption Barriers: Using borate-rich clays or crushed borate minerals as a component in permeable reactive barriers to capture cadmium from contaminated groundwater.

However, the feasibility of such applications would depend on a thorough understanding of this compound's long-term stability, its dissolution kinetics under various environmental conditions, and the potential for re-release of cadmium over geological timescales. Currently, the primary geological role of borates is seen as economic resources and paleo-environmental indicators, rather than as agents for metal sequestration. researchgate.net

Q & A

Q. What experimental models are used to assess this compound toxicity in biological systems?

  • Methodological Answer : In vivo models (e.g., rodents) are dosed orally (5 mg/kg Cd²⁺ daily for 7 days) to study neurotoxicity. Oxidative stress markers (e.g., malondialdehyde via thiobarbituric acid assay) and histopathological analysis of brain tissue are standard. For in vitro assays, use SH-SY5Y neuronal cells exposed to 10–100 µM Cd-borate complexes, followed by MTT assays for viability and ELISA for pro-inflammatory cytokines (e.g., TNF-α) .

Advanced Research Questions

Q. How do organic templating agents (e.g., ethylenediamine vs. diethylenetriamine) influence the hydrogen-bonding network and dimensionality of this compound frameworks?

  • Methodological Answer : Compare [Cd(en)₃][B₅O₆(OH)₄]₂ (2D layers) with [Cd(DETA)₂][B₅O₆(OH)₄]₂ (3D framework) using single-crystal XRD. Analyze hydrogen-bonding via O–H···O distances (2.6–3.0 Å) and angles (150–170°). Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) quantify bond energies and stability. Thermal analysis (TGA-DSC) correlates structural robustness with decomposition onset temperatures .

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound glasses?

  • Methodological Answer : Variability arises from differences in heating rates (5–20°C/min) and atmospheric conditions (N₂ vs. air). Standardize protocols using TGA-MS (mass spectrometry) to track volatile byproducts (e.g., H₂O, B₂O₃). Cross-validate with differential scanning calorimetry (DSC) to identify glass transition (Tg) and crystallization (Tc) events. For example, B₂O₃-CdO glasses show Tg at ~450°C under N₂ but degrade rapidly in air due to CdO oxidation .

Q. What strategies optimize the shielding efficiency of this compound composites against gamma radiation?

  • Methodological Answer : Use Monte Carlo simulations (e.g., GEANT4) to model gamma attenuation in B₂O₃-CdO-MoO₃ composites. Experimentally, vary CdO content (10–30 wt%) and measure mass attenuation coefficients (MACs) using Cs-137 (662 keV) and Co-60 (1.17–1.33 MeV) sources. Pair with XCOM database comparisons. High-Z Cd (Z=48) enhances photoelectric absorption, while MoO₃ reduces secondary electron emission .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting reports on this compound’s catalytic activity in organic transformations?

  • Step 1 : Replicate experiments under identical conditions (solvent, temperature, catalyst loading). For example, test Cd-borate’s efficacy in esterification (e.g., acetic acid + ethanol) at 80°C with 5 mol% catalyst.
  • Step 2 : Use in situ FTIR to monitor reaction progress (C=O peak at 1700 cm⁻¹). Surface area analysis (BET) and XPS (Cd 3d₅/₂ at 405 eV) identify active sites. Discrepancies often arise from amorphous vs. crystalline phases, which are distinguishable via XRD .

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